tert-Butyl phenyl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVQHXKKOGTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216471 | |
| Record name | tert-Butyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-89-0 | |
| Record name | Carbonic acid, 1,1-dimethylethyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl phenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6627-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl phenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL PHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP3JXG8MSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
tert-Butyl Phenyl Carbonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of tert-butyl phenyl carbonate. Designed for professionals in research and development, this document compiles essential data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis.
Core Physical Properties
This compound is a versatile reagent in organic synthesis, notably utilized as a protecting group for amines and in the formation of other carbonates.[1] Its physical characteristics are crucial for its application in various chemical processes.
A compilation of its key physical properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Density | 1.05 g/mL at 20 °C | [2][4][7] |
| Boiling Point | 83 °C at 0.6 mmHg | [2][4][7][8] |
| Melting Point | Not available (liquid at room temperature) | [6] |
| Solubility | Slightly soluble in water | [8][9] |
| Refractive Index | n20/D 1.48 | [2] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [4][7] |
| CAS Number | 6627-89-0 | [2][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.
Synthesis of this compound
This protocol is adapted from established literature procedures.[10][11]
Materials:
-
tert-Butyl alcohol
-
Phenyl chloroformate
-
Dichloromethane
-
Water
-
5% Hydrochloric acid
-
Magnesium sulfate
-
Round-bottom flask with a stirrer, thermometer, and dropping funnel
-
Claisen flask for distillation
Procedure:
-
In a 2-liter round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 74.1 g (1 mol) of tert-butanol (B103910) and 130 g (1 mol) of quinoline in 150 mL of dichloromethane.[11]
-
While stirring the solution, add 157 g (1 mol) of phenyl chlorocarbonate dropwise. Maintain the reaction temperature between 38 and 41 °C.[11]
-
After the addition is complete, allow the mixture to stand at room temperature overnight.[11]
-
Add sufficient water to dissolve the precipitated quinoline hydrochloride.[11]
-
Separate the organic layer and wash it twice with 60 mL portions of water, followed by three to four washes with 60 mL portions of 5% hydrochloric acid.[11]
-
Dry the organic layer over magnesium sulfate.[11]
-
Remove the solvent by distillation.[11]
-
Distill the crude this compound from a Claisen flask at a reduced pressure of 0.5 mmHg. The product will distill at 74-78 °C.[10][11]
Determination of Physical Properties
The following are general standard procedures for determining the physical properties of liquid organic compounds.
Boiling Point Determination (Thiele Tube Method):
-
A small sample of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature is raised slowly and uniformly.
-
The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
Density Determination:
-
A clean and dry pycnometer (specific gravity bottle) of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again at a specific temperature (e.g., 20 °C).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Solubility Determination (Qualitative):
-
To a test tube containing a small amount (e.g., 0.1 mL) of this compound, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether).
-
The mixture is agitated vigorously.
-
Observe whether the compound dissolves completely, partially, or not at all to determine its solubility. The observation of a single liquid phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or slight solubility.
Synthesis Workflow
The synthesis of this compound follows a straightforward nucleophilic acyl substitution reaction. The workflow can be visualized as follows:
Caption: Synthesis workflow for this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pennwest.edu [pennwest.edu]
- 5. This compound | 6627-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. This compound (CAS 6627-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to tert-Butyl Phenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and research professionals.
Chemical Structure and Formula
This compound is a mixed carbonate ester containing both a tert-butyl group and a phenyl group attached to the carbonate functionality.
Molecular Formula: C₁₁H₁₄O₃[1][2][3][4][5][]
SMILES: CC(C)(C)OC(=O)Oc1ccccc1[7][8][9][10]
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N[1][2][3][][7][8][11]
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 194.23 g/mol | [2][4][5][][10] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.05 g/mL at 20 °C | [4][][8] |
| Boiling Point | 83 °C at 0.6 mmHg | [4][][8][12] |
| Refractive Index | n20/D 1.48 | [4] |
| CAS Number | 6627-89-0 | [1][2][3][4][5] |
| Solubility | Slightly soluble in water | [12] |
| Storage | Store at 0-8 °C | [4] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are critical for its identification and purity assessment.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.36 | m | 2H | Ar-H |
| 7.21 | m | 1H | Ar-H |
| 7.16 | m | 2H | Ar-H |
| 1.55 | s | 9H | -C(CH₃)₃ |
| Note: Data obtained from ChemicalBook.[13] |
¹³C NMR Spectral Data
Infrared (IR) Spectral Data
The NIST WebBook provides IR spectral data for this compound.[1] Key absorptions would be expected for the C=O stretch of the carbonate group, C-O stretches, and aromatic C-H and C=C stretches.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its preparation in a laboratory setting. Two common methods are outlined below.
Synthesis from Phenyl Chloroformate and tert-Butanol (B103910)
This method involves the reaction of tert-butanol with phenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[15][16]
Materials:
-
tert-Butanol
-
Phenyl chlorocarbonate
-
Water
-
5% Hydrochloric acid
-
Magnesium sulfate (B86663)
Procedure:
-
A solution of tert-butanol (1 mole) and quinoline (1 mole) in dichloromethane is prepared in a reaction vessel equipped with a stirrer.
-
Phenyl chlorocarbonate (1 mole) is added dropwise to the stirred solution, maintaining the reaction temperature between 38 and 41 °C.[16]
-
After the addition is complete, the mixture is stirred overnight at room temperature.
-
Water is added to dissolve the precipitated quinoline hydrochloride.
-
The organic layer is separated and washed successively with water and 5% hydrochloric acid.[16]
-
The organic solution is dried over magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by vacuum distillation (boiling point 74-78 °C at 0.5 mmHg) to yield this compound.[15][16]
Synthesis from Di-tert-butyl dicarbonate (B1257347) and Phenol (B47542)
This method provides an alternative route using the common Boc-anhydride reagent.[12]
Materials:
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Phenol
-
Magnesium bromide ethyl etherate (MgBr₂·OEt₂)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottomed flask containing phenol (1.0 mmol) and magnesium bromide ethyl etherate (0.1 mmol), add di-tert-butyl dicarbonate (1.0 mmol).
-
The reaction mixture is magnetically stirred at room temperature. Gentle heating (to about 60 °C) may be necessary.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the phenol is completely consumed.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the final product.[12]
Applications in Drug Development
This compound is a valuable reagent in pharmaceutical research and development, primarily utilized as a protecting group for amines.[4]
The tert-butoxycarbonyl (Boc) group is widely used to protect the amino functionality of various molecules during multi-step syntheses of active pharmaceutical ingredients (APIs). This compound serves as an effective Boc-transfer agent. It is particularly useful for the mono-Boc protection of diamines, a crucial step in the synthesis of more complex polyamine structures.[][8][17] This selective protection is often challenging but can be achieved with high efficiency using this reagent.[17]
Furthermore, it is employed in the synthesis of small molecule inhibitors, such as those targeting acetyl-CoA carboxylase, which are being investigated for their therapeutic potential.[] Its role also extends to the preparation of other synthetic intermediates, including 2-nitroindoles.[8]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound (CAS 6627-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound 98 6627-89-0 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 10. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound | 6627-89-0 [chemicalbook.com]
- 13. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]
- 14. TERT-BUTYL PENTACHLOROPHENYL CARBONATE(18942-25-1) 13C NMR spectrum [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. prepchem.com [prepchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to tert-Butyl Phenyl Carbonate (CAS: 6627-89-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed synthesis and purification protocols, and significant applications, with a particular focus on its role in the protection of amines and in the synthesis of heterocyclic compounds relevant to drug discovery.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] It is primarily utilized as an efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6627-89-0 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | [4][] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.05 g/mL at 20 °C | |
| Boiling Point | 83 °C at 0.6 mmHg | |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695). | [6] |
| Storage | Store in a cool, dry place. Recommended storage at 0-8 °C. Keep container tightly sealed. Incompatible with oxidizing agents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): 7.38-7.14 (m, 5H, Ar-H), 1.55 (s, 9H, C(CH₃)₃) | [7] |
| ¹³C NMR | δ (ppm): 151.7, 151.2, 129.4, 125.7, 121.2, 83.4, 27.7 | [7] |
| FT-IR (Gas Phase) | Major peaks around 3000 cm⁻¹ (C-H stretch), 1760 cm⁻¹ (C=O stretch), and 1200-1000 cm⁻¹ (C-O stretch). | [8] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 194. Key fragments corresponding to the loss of the tert-butyl group and other fragments. | [8] |
Synthesis and Purification
This compound can be synthesized through several methods. A common and effective laboratory-scale synthesis involves the reaction of phenyl chloroformate with tert-butanol (B103910).
Experimental Protocol: Synthesis from Phenyl Chloroformate
This protocol is adapted from a well-established procedure.[6]
Reaction Scheme:
Materials:
-
tert-Butanol (1 mol, 74.1 g)
-
Quinoline (1 mol, 130 g)
-
Phenyl chloroformate (1 mol, 157 g)
-
Dichloromethane (150 mL)
-
5% Hydrochloric acid
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butanol and quinoline in dichloromethane, slowly add phenyl chloroformate dropwise while maintaining the reaction temperature between 38 and 41 °C.
-
After the addition is complete, allow the mixture to stand at room temperature overnight.
-
Add water to dissolve the precipitated quinoline hydrochloride.
-
Separate the organic layer and wash it sequentially with water and 5% hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation (boiling point: 74-78 °C at 0.5 mmHg) to yield this compound (typical yield: ~73%).[6]
Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.[6]
Purification of the Final Product
For high-purity requirements, the synthesized this compound can be further purified. If infrared spectroscopy indicates the presence of hydroxyl impurities, the following procedure is recommended:
-
Dissolve the compound in diethyl ether.
-
Wash with 5% HCl, followed by water.
-
Dry the ethereal solution with anhydrous magnesium sulfate.
-
Evaporate the solvent and distill the residue under high vacuum.
Applications in Organic Synthesis
The primary application of this compound is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and broader organic chemistry.[9][10]
Mono-Boc Protection of Diamines
This compound is particularly effective for the selective mono-protection of symmetrical diamines, which is a crucial step in the synthesis of various pharmaceutical intermediates and polyamine derivatives.[3][11]
Reaction Workflow:
Detailed Experimental Protocol for Mono-Boc Protection of 1,2-Ethanediamine: [11]
-
In a round-bottomed flask, dissolve 1,2-ethanediamine (0.33 mol) and this compound (0.33 mol) in absolute ethanol (200 mL).
-
Heat the mixture to reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80 °C.
-
Cool the reaction to room temperature and concentrate the solution using a rotary evaporator.
-
Add water (300 mL) and carefully adjust the pH to approximately 3 with 2M HCl.
-
Extract the aqueous solution with dichloromethane (3 x 400 mL) to remove unreacted starting materials and the di-protected byproduct.
-
Adjust the pH of the aqueous phase to 12 with 2M NaOH.
-
Extract the product into dichloromethane (5 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the mono-Boc protected 1,2-ethanediamine (yield: ~51%).[11]
Table 3: Examples of Mono-Boc Protection of Diamines with this compound
| Diamine | Product | Yield (%) | Reference |
| 1,2-Ethanediamine | (2-Aminoethyl)carbamic acid tert-butyl ester | 51 | [11] |
| 1,4-Phenylenediamine | tert-Butyl (4-aminophenyl)carbamate | 81.5-89.1 | [12] |
Synthesis of 2-Nitroindoles
This compound is used to first protect the indole (B1671886) nitrogen, facilitating subsequent regioselective nitration at the C2 position. This is a key transformation in the synthesis of various biologically active indole derivatives.[13]
Reaction Mechanism: N-Boc Protection of Indole
While a detailed, specific protocol for the N-Boc protection of indole using this compound followed by nitration was not found in the immediate search results, the general principle involves the initial protection of the indole nitrogen to direct subsequent electrophilic substitution. The nitration of N-Boc indole can then be achieved using various nitrating agents.[14][15]
Relevance in Drug Development
The Boc protecting group is integral to multi-step syntheses of complex molecules, including many pharmaceuticals. By temporarily masking reactive amine functionalities, chemists can perform transformations on other parts of a molecule without side reactions. This compound serves as a reliable reagent for this purpose. For instance, it is used in the preparation of small molecule inhibitors of acetyl-CoA carboxylase, which are targets for metabolic diseases.[] The synthesis of mono-protected diamines is also a critical step in the development of various drug candidates, as these bifunctional molecules are common building blocks.
Analytical Methods
The purity of this compound can be assessed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): A typical GC-MS protocol for the analysis of similar aromatic compounds involves:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5ms).[16]
-
Carrier Gas: Helium.
-
Injector Temperature: 250-300 °C.
-
Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 300 °C.[16]
-
MS Detector: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis.
Safety Information
This compound is considered a combustible liquid. Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
This guide provides a foundational understanding of this compound for its effective application in a research and development setting. For specific applications, it is always recommended to consult the primary literature for the most detailed and optimized procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl Phenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent with significant applications in organic synthesis, materials science, and pharmaceutical development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in various chemical processes.
Core Chemical and Physical Properties
This compound is a key reagent in organic synthesis, valued for its role in producing polycarbonate resins and as a protecting group in pharmaceutical manufacturing.[1] Its stability and low volatility make it suitable for applications in coatings and adhesives.[1]
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [1][3][4][] |
| CAS Number | 6627-89-0 | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.05 g/mL at 20 °C | [1][6][7] |
| Boiling Point | 83 °C at 0.6 mmHg | [1][6][7] |
| Refractive Index | n20/D 1.48 | [1] |
| Flash Point | 101.0 °C (213.8 °F) - closed cup | [7] |
| InChI Key | UXWVQHXKKOGTSY-UHFFFAOYSA-N | [2][3] |
Key Applications and Logical Relationships
This compound's utility spans several scientific and industrial domains. Its primary applications include serving as a monomer for polycarbonate plastics, acting as a protecting group in complex pharmaceutical syntheses, and enhancing the durability of coatings and adhesives.[1] It is particularly noted for its use in the mono-Boc protection of diamines and in the synthesis of 2-nitroindoles.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.
This protocol describes the preparation of this compound from tert-butanol (B103910) and phenyl chloroformate.
Materials:
-
tert-butanol (3.35 moles)
-
Quinoline (B57606) (3.33 moles)
-
Phenyl chloroformate (3.32 moles)
-
Dichloromethane (methylene dichloride)
-
Water
-
5% Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2-liter round-bottomed flask equipped with a thermometer, dropping funnel, and mechanical stirrer, combine tert-butanol, quinoline, and 500 ml of dichloromethane.[8]
-
Stir the solution while adding phenyl chloroformate dropwise over approximately 4 hours.[8] Maintain the reaction temperature between 28–31°C by cooling the flask as necessary.[8][9]
-
Allow the solution to stand at room temperature overnight.[8][9]
-
Add sufficient water to dissolve the precipitated quinoline hydrochloride.[9]
-
Separate the organic layer and wash it sequentially with two portions of water and then three to four times with 5% hydrochloric acid.[9]
-
Dry the organic solution over anhydrous magnesium sulfate.[8][9]
-
Distill the crude residue in a Claisen flask under vacuum (e.g., 0.5 mm) to yield pure this compound, which boils at 74-78°C.[8][9] The reported yield is approximately 71–76%.[8]
This compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]
Method:
-
Column: Newcrom R1 HPLC column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[3]
-
Application: This method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3]
Role in Drug Development: A Signaling Pathway Context
In drug development, this compound is used in the synthesis of small molecule inhibitors that target key enzymes.[] For instance, it is a reagent in the preparation of inhibitors for acetyl-CoA carboxylase (ACC), an enzyme critical in the biosynthesis of long-chain fatty acids.[] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6627-89-0 [chemicalbook.com]
- 7. This compound 98 6627-89-0 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Unveiling the Synthesis of Tert-Butyl Phenyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the formation of other carbonates. Its chemical structure, featuring a bulky tert-butyl group and a phenyl group attached to a carbonate functionality, imparts unique reactivity and stability characteristics. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for this compound, tailored for professionals in the fields of chemical research and drug development. The strategic application of this compound facilitates complex molecular constructions, making a thorough understanding of its preparation essential.
Discovery and Synthesis
The development of this compound arose from the need for efficient and selective reagents for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and modern organic chemistry. While a singular "discovery" event is not prominently documented, its preparation is well-established through several synthetic routes. The two most prevalent and reliable methods involve the reaction of tert-butanol (B103910) with phenyl chlorocarbonate and the phase-transfer-catalyzed reaction of phenol (B47542) with di-tert-butyl dicarbonate (B1257347).
Synthesis Method 1: From Tert-Butanol and Phenyl Chlorocarbonate
One of the earliest and most widely cited methods for the preparation of this compound involves the reaction of tert-butanol with phenyl chlorocarbonate in the presence of a base, typically quinoline (B57606), to neutralize the hydrogen chloride byproduct.[1][2] Dichloromethane is commonly employed as the solvent for this reaction.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound from tert-butanol.
Synthesis Method 2: Phase-Transfer Catalysis with Di-tert-butyl Dicarbonate
An alternative and often high-yielding method utilizes the reaction of phenol with di-tert-butyl dicarbonate (Boc anhydride) under phase-transfer catalysis conditions. This approach avoids the use of the corrosive and moisture-sensitive phenyl chlorocarbonate. The reaction can be performed under liquid-liquid or solid-liquid phase transfer conditions with a suitable catalyst.
Reaction Workflow:
Caption: Phase-transfer catalysis workflow for this compound synthesis.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Density | 1.05 g/mL at 20 °C | [6] |
| Boiling Point | 83 °C at 0.6 mmHg | [6] |
| CAS Number | 6627-89-0 | [3][4] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 151.8, 151.1, 129.3, 125.7, 121.1, 82.8, 27.7 | [8] |
| IR (Gas Phase) | ν (cm⁻¹): ~1760 (C=O stretch) | [9] |
Experimental Protocols
Method 1: Synthesis from Tert-Butanol and Phenyl Chlorocarbonate
This procedure is adapted from established literature methods.[1]
Materials:
-
tert-Butanol (74.1 g, 1 mol)
-
Quinoline (130 g, 1 mol)
-
Phenyl chlorocarbonate (157 g, 1 mol)
-
Dichloromethane (150 mL)
-
Water
-
5% Hydrochloric acid
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve tert-butanol and quinoline in dichloromethane.
-
Cool the solution and add phenyl chlorocarbonate dropwise, maintaining the reaction temperature between 38 and 41 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Add sufficient water to dissolve the precipitated quinoline hydrochloride.
-
Separate the organic layer and wash it sequentially with two portions of water and then with three to four portions of 5% hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation (boiling point 74-78 °C at 0.5 mm). The reported yield is approximately 73%.[1]
Applications in Research and Development
This compound is a versatile reagent with several important applications in organic synthesis:
-
Boc Protection of Amines: It serves as an effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.[5] This is a fundamental transformation in peptide synthesis and the synthesis of complex nitrogen-containing molecules.
-
Synthesis of Other Carbonates: It can be used as a precursor for the synthesis of other carbonate esters through transesterification reactions.
-
Synthesis of 2-Nitroindoles: It has been utilized in the synthesis of 2-nitroindoles.
-
Determination of Octanol-Water Partition Coefficients: It has found application in analytical methods for determining the octanol-water partition coefficients of small organic molecules.[10]
Conclusion
The synthesis of this compound is well-established, with robust and scalable methods available to researchers. Its importance as a reagent for Boc protection and other synthetic transformations underscores the value of understanding its preparation and properties. The experimental protocols and data presented in this guide provide a comprehensive resource for the synthesis and application of this key chemical compound in a research and development setting.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [webbook.nist.gov]
- 4. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6627-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(6627-89-0) 13C NMR spectrum [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Key literature and reviews on tert-Butyl phenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butyl phenyl carbonate (t-BPC), a versatile reagent in organic synthesis. It covers its synthesis, physicochemical properties, and key applications, with a focus on its role in drug development as a tert-butoxycarbonyl (Boc) protecting agent.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature. It is characterized by its specific physical properties and spectroscopic signatures, which are crucial for its identification and use in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 6627-89-0 | [1][2] |
| Density | 1.05 g/mL at 20 °C | [3] |
| Boiling Point | 74-78 °C at 0.5 mmHg83 °C at 0.6 mmHg | [4][5][3] |
| Flash Point | 101 °C (214 °F) - closed cup | [1] |
| Solubility | Slightly soluble in water | [1][3] |
| Refractive Index (n²⁴D) | 1.4832 | [5] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Peaks / Shifts (δ) | Source(s) |
| ¹H NMR | δ 7.36 (m, Ar-H), 7.21 (m, Ar-H), 7.16 (m, Ar-H), 1.55 (s, 9H, t-Bu) | [6] |
| IR (Gas Phase) | Key absorptions visible in the NIST database spectrum. | [7] |
| Mass Spec (EI) | Data available in the NIST WebBook. | [8] |
Synthesis of this compound
The most common laboratory-scale synthesis involves the reaction of tert-butanol (B103910) with phenyl chloroformate in the presence of a base like quinoline (B57606) or pyridine (B92270) to neutralize the HCl byproduct.
Table 3: Comparison of Synthetic Protocols
| Reagents | Base | Solvent | Temp. | Yield | Source(s) |
| tert-Butanol, Phenyl chloroformate | Quinoline | Dichloromethane | 28–31 °C | 71–76% | [5] |
| tert-Butanol, Phenyl chloroformate | Quinoline | Dichloromethane | 38–41 °C | ~73% | [4] |
| tert-Butanol, Methyl chlorothiolformate | Pyridine | Chloroform | Reflux | - | [5] |
Core Applications in Drug Development
The primary application of this compound in drug development and organic synthesis is as an efficient electrophile for introducing the tert-butoxycarbonyl (Boc) protecting group .[9][10] The Boc group is one of the most common acid-labile protecting groups for amines.[11]
Key Applications Include:
-
Mono-Boc Protection of Diamines: It is used for the selective protection of one amino group in α,ω-diamines, a crucial step in the synthesis of complex polyamine structures.[1][9]
-
General Amine Protection: It serves as a stable and effective reagent for protecting primary and secondary amines, facilitating multi-step synthetic pathways in the development of active pharmaceutical ingredients (APIs).[10]
-
Synthesis of Heterocycles: It has been used in the synthesis of 2-nitroindoles.[3]
-
Other Uses: It is also employed in the production of polycarbonate resins and as a stabilizer in coatings and adhesives.[10]
Signaling Pathways and Experimental Workflows
A. Boc-Protection of an Amine
This compound provides a less reactive and often more selective alternative to the widely used di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on the carbonate, with phenol (B47542) or a phenoxide ion acting as a good leaving group.
B. Experimental Workflow: Synthesis and Purification
The synthesis of this compound requires careful control of reaction conditions, followed by a standard aqueous workup and vacuum distillation for purification.
Key Experimental Protocols
A. Synthesis of this compound (Adapted from Organic Syntheses) [5]
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 248 g (3.35 moles) of t-butyl alcohol, 430 g (3.33 moles) of quinoline, and 500 mL of dichloromethane.
-
Addition: Stir the solution while adding 520 g (3.32 moles) of phenyl chloroformate dropwise over approximately 4 hours. Maintain the internal temperature between 28–31 °C by cooling the flask with tap water as needed.
-
Reaction: Allow the solution to stand at room temperature overnight.
-
Workup: Add 800 mL of water to dissolve the precipitated quinoline hydrochloride. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with two 400-mL portions of water, three 250-mL portions of 5% hydrochloric acid, and finally with 250 mL of 1 M sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate (B86663) for at least 5 hours. Remove the solvent by distillation, using a water aspirator to remove the final traces.
-
Purification: Distill the residue from a 1-liter Claisen flask. Collect the product boiling at 74–78 °C (0.5 mm). The expected yield is 460–495 g (71–76%).[5] Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.[3][4]
B. Mono-Boc Protection of 1,2-Ethanediamine (Adapted from Organic Syntheses) [9]
-
Reaction Setup: In a 500-mL round-bottomed flask with a stir bar and reflux condenser, dissolve 20.0 g (0.33 mol) of 1,2-ethanediamine in 200 mL of absolute ethanol.
-
Addition: Add 64.62 g (0.33 mol) of this compound to the solution.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature max 80 °C) and maintain for 18 hours.
-
Concentration: Cool the reaction to room temperature and concentrate the yellow solution to a volume of approximately 150 mL using a rotary evaporator.
-
Purification: The subsequent purification involves further steps detailed in the original literature to isolate the mono-protected product. This procedure is noted for being a simple, efficient, and selective method.[9]
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 6627-89-0 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of tert-Butyl Phenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl phenyl carbonate (CAS No. 6627-89-0), a versatile reagent used in organic synthesis, including as a protecting group and in the production of polycarbonates.[1][2] Due to conflicting hazard classifications in available literature, this document aims to present a thorough overview to ensure safe laboratory practices.
Section 1: Physical and Chemical Properties
This compound is a colorless to light yellow liquid.[2][3] It is important to note its combustible nature and limited solubility in water.[1][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3][5] |
| Molecular Weight | 194.23 g/mol | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 83 °C @ 0.6 mmHg | [1][2][3][6] |
| Density | 1.05 g/mL at 20 °C | [1][2][3] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [3][6] |
| Solubility | Slightly soluble in water.[1] Does not mix well with water.[4] | [1][4] |
| Refractive Index | n20/D 1.48 | [2][6] |
Section 2: Safety and Hazard Information
There are conflicting reports regarding the GHS classification of this compound. Some sources indicate that it is not a hazardous substance, while others classify it as an irritant.[4][6][7] Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent classification is accurate.
| Hazard Classification | Details | Source |
| GHS Classification (AK Scientific, Inc.) | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system | [6] |
| GHS Classification (Santa Cruz Biotechnology) | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [4] |
| GHS Classification (PubChem) | This chemical does not meet GHS hazard criteria for 50% (1 of 2) of reports. For the reports where it is classified, it is listed as: H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [7] |
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Signal Word: Warning[6]
Section 3: Safe Handling and Storage Protocols
Based on the potential hazards, the following handling and storage procedures are recommended.
Engineering Controls:
-
Ensure the atmosphere is regularly checked against established exposure standards.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][6]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3][4][6]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
General Hygiene:
-
Do not eat, drink, or smoke when using this product.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[6]
-
Store in original containers.[4]
-
Incompatible materials include strong oxidizing agents and strong acids.[3][4]
Section 4: Emergency Procedures
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. The material has not been classified as "harmful by ingestion"; however, it may still be damaging to health.[4]
Spill and Leak Procedures:
-
For small spills, absorb with an inert material and place in a suitable disposal container.
-
For large spills, prevent further leakage if safe to do so and contain the spill.
-
Ensure adequate ventilation.
-
Avoid release to the environment.
Section 5: Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
Section 6: Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not empty into drains.[3]
Section 7: Toxicological and Ecological Information
-
Toxicological Information: No significant acute toxicological data has been identified in literature searches.[4] However, based on some classifications, it may cause skin, eye, and respiratory irritation.[6]
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the original Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines.
References
- 1. This compound | 6627-89-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. aksci.com [aksci.com]
- 7. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of tert-Butyl Phenyl Carbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl phenyl carbonate, a versatile reagent used in organic synthesis, particularly as a protecting group. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information and outlines standard experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.
This compound possesses both non-polar (phenyl and tert-butyl groups) and polar (carbonate group) features, leading to a nuanced solubility profile across a range of organic solvents.
Solubility Data
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble[1] | Data not available |
| Acetone | C₃H₆O | Polar | Likely Soluble | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Soluble | Data not available |
| Chloroform | CHCl₃ | Moderately Polar | Soluble | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Likely Soluble | Data not available |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar | Likely Soluble | Data not available |
| Methanol | CH₃OH | Polar | Likely Soluble | Data not available |
| Water | H₂O | Highly Polar | Slightly Soluble[1][2] | Data not available |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | Non-polar | Likely Sparingly Soluble/Insoluble | Data not available |
| Toluene | C₇H₈ | Non-polar | Likely Soluble | Data not available |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a solid organic compound like this compound in an organic solvent.
Method 1: Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.[3]
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker bath
-
Filtration apparatus (e.g., syringe with a solvent-compatible membrane filter, 0.45 µm)
-
Vials or flasks with secure caps
-
Oven or vacuum oven
-
Pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a pre-weighed filter. It is critical to perform this step quickly and at the experimental temperature to avoid precipitation or solvent evaporation.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.
-
Drying: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.
-
Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.
Method 2: UV-Visible Spectrophotometry
This method is suitable if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
Principle: A saturated solution is prepared, and its absorbance is measured. The concentration is then determined from a previously constructed calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (equilibration and filtration).
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, its qualitative solubility profile can be inferred from its chemical properties and common laboratory practices. For drug development and process chemistry applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The systematic measurement of the solubility of this important reagent in a range of organic solvents would be a valuable contribution to the chemical sciences.
References
Spectroscopic data for tert-Butyl phenyl carbonate (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl Phenyl Carbonate
This guide provides a comprehensive overview of the spectroscopic data for this compound, a key reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization.
Spectroscopic Data Summary
The spectroscopic data presented below are crucial for the structural elucidation and purity assessment of this compound. The data has been compiled from various spectral databases and organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1] The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 1.55 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
| Solvent: CDCl₃, Reference: TMS[3] |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Carbonyl carbon (C=O) |
| 151.2 | Aromatic C-O |
| 129.4 | Aromatic C-H (para) |
| 125.8 | Aromatic C-H (ortho) |
| 121.0 | Aromatic C-H (meta) |
| 82.5 | Quaternary carbon (-C (CH₃)₃) |
| 27.7 | tert-Butyl carbons (-C(CH₃ )₃) |
| Solvent: CDCl₃[4] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[5] It is particularly useful for identifying functional groups. The major absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O Stretch (Carbonate) |
| ~1270 | Strong | Asymmetric C-O Stretch |
| ~1210 | Strong | Symmetric C-O Stretch |
| ~750 | Strong | Aromatic C-H Bend (Out-of-plane) |
| Sample Phase: Gas[6] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[7] It provides information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 194 | ~5 | [M]⁺ (Molecular Ion) |
| 138 | ~20 | [M - C₄H₈]⁺ |
| 94 | ~100 | [C₆H₅OH]⁺ (Phenol) |
| 57 | ~80 | [C₄H₉]⁺ (tert-Butyl cation) |
| Source: NIST Mass Spectrometry Data Center[8] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[9]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).[10]
-
Data Acquisition: Transfer the solution to a clean NMR tube.[10] Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at a suitable frequency (e.g., 90 MHz or higher).[3][4]
IR Spectroscopy Protocol (Thin Film Method)
-
Sample Preparation: Dissolve a small amount of this compound (which is a liquid) in a volatile solvent like methylene (B1212753) chloride or acetone (B3395972) if necessary, though a neat liquid sample can often be used directly.[11]
-
Film Formation: Apply a drop of the neat liquid or solution onto a salt plate (e.g., NaCl), which is transparent to infrared radiation.[5] If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[11]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[11]
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile organic solvent, into the mass spectrometer.[12] The sample is then vaporized in a vacuum.[13]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[13]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[13]
-
Analysis and Detection: The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13] A detector then records the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(6627-89-0) 13C NMR spectrum [chemicalbook.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. This compound [webbook.nist.gov]
- 7. fiveable.me [fiveable.me]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Commercial Suppliers and Technical Guide for tert-Butyl Phenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis, particularly relevant to drug development and other chemical industries. This document outlines its commercial availability, key properties, and detailed experimental protocols for its synthesis and application, with a focus on its role as a protecting group.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement for research and development purposes.
| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 124303 | 98% | 25 g | $59.92 |
| Thermo Scientific (Alfa Aesar) | AAH6086714 | 97% | 25 g, 100 g | $97.00 (for 100 g) |
| Tokyo Chemical Industry (TCI) | B3590 | >96.0% (HPLC) | Contact for details | Contact for details |
| Chem-Impex | 31286 | ≥ 98% (GC) | Contact for details | Contact for details |
| EAST CHEMSOURCES LIMITED | - | 99% | 1 kg, 25 kg/drum | Contact for details |
| BOC Sciences | - | 98% | Contact for details | Contact for details |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 6627-89-0[1][2][3][][5][6][7] |
| Molecular Formula | C₁₁H₁₄O₃[1][][6] |
| Molecular Weight | 194.23 g/mol [2][] |
| Appearance | Colorless to light yellow liquid or white powder[1][5] |
| Boiling Point | 83 °C at 0.6 mmHg[2][3][] |
| Density | 1.05 g/mL at 20 °C[2][3][] |
| Solubility | Slightly soluble in water[8] |
Applications in Research and Drug Development
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group to amines.[1][9] This protection is a crucial step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[9]
Key applications include:
-
Mono-Boc protection of α,ω-diamines : This reagent allows for the selective protection of one amino group in a diamine, a critical transformation in the synthesis of various drug candidates and building blocks.[8][10]
-
Synthesis of carbamate-protected polyamines : It is used in the preparation of polyamines with protected carbamates.[]
-
Synthesis of 2-nitroindoles : It serves as a reagent in the synthesis of these heterocyclic compounds.[8]
-
Preparation of small molecule inhibitors : It has been used in the preparation of inhibitors of acetyl-CoA carboxylase 1 and 2, which are involved in fatty acid biosynthesis.[]
Experimental Protocols
Synthesis of this compound
A common method for the laboratory-scale synthesis of this compound involves the reaction of phenyl chloroformate with tert-butanol (B103910) in the presence of a base.[2]
Materials:
-
tert-Butanol
-
Phenyl chloroformate
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
5% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve tert-butanol (1.0 mole) and quinoline (1.0 mole) in dichloromethane.[2]
-
While stirring, add phenyl chloroformate (1.0 mole) dropwise to the solution. Maintain the reaction temperature between 28–31°C by cooling the flask as necessary.[2]
-
After the addition is complete, allow the mixture to stand overnight at room temperature.[2]
-
Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.[11]
-
Separate the organic layer and wash it sequentially with two portions of water and then three to four portions of 5% hydrochloric acid.[11]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Remove the solvent by distillation.[11]
-
Distill the crude product under vacuum (e.g., 0.5 mmHg) to yield pure this compound (boiling point 74-78 °C at 0.5 mmHg).[2][11]
Mono-Boc Protection of a Diamine
This protocol describes a general procedure for the selective mono-protection of a primary diamine using this compound.[10][12]
Materials:
-
1,2-Ethanediamine (or other suitable diamine)
-
This compound
-
Absolute Ethanol (B145695) (EtOH)
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve the diamine (1.0 equivalent) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.[10][12]
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.[10][12]
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[10][12]
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.[12]
-
Extract the aqueous solution with dichloromethane to remove any unreacted starting material and byproducts.[12]
-
Adjust the pH of the aqueous phase to 12 with the addition of 2M NaOH.[12]
-
Extract the basic aqueous phase with several portions of dichloromethane.[12]
-
Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.[12]
Logical Relationship of Boc Protection
The use of this compound for Boc protection is a fundamental strategy in peptide synthesis and the construction of complex molecules where selective reactivity of different functional groups is required.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 6627-89-0 [chemicalbook.com]
- 5. This compound, CasNo.6627-89-0 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 6. This compound [webbook.nist.gov]
- 7. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
Methodological & Application
Protocol for N-Boc Protection of Amines Using tert-Butyl Phenyl Carbonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is the most common reagent for the introduction of the Boc group, tert-butyl phenyl carbonate offers a valuable alternative with distinct advantages in certain applications.
This document provides a detailed protocol for the N-Boc protection of primary and secondary amines using this compound. This reagent is particularly noted for its high chemoselectivity in differentiating between primary and secondary amines and for its utility in the mono-protection of diamines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, leading to the formation of the N-Boc protected amine and phenol (B47542) as a byproduct.
Reaction Mechanism & Workflow
The N-Boc protection of an amine with this compound involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the phenoxide leaving group, which is subsequently protonated to yield phenol.
Caption: Experimental workflow for N-Boc protection using this compound.
Experimental Protocols
Materials
-
Amine substrate
-
This compound (1.0 - 1.1 equivalents per primary amine group)
-
Anhydrous solvent (e.g., Ethanol (B145695), Dichloromethane (B109758), DMF)
-
Hydrochloric acid (1 M or 2 M aqueous solution)
-
Sodium hydroxide (B78521) (2 M aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
General Procedure for Mono-N-Boc Protection of a Diamine
This protocol is adapted from a procedure for the mono-protection of 1,2-ethanediamine.[1]
-
Reaction Setup: To a solution of the diamine (1.0 equiv) in absolute ethanol (approximately 3-5 mL per mmol of diamine) in a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC. For many diamines, the reaction is complete within 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2 M HCl.
-
Extract the acidic aqueous layer with dichloromethane (3 x volume of the aqueous layer) to remove phenol and any unreacted this compound.
-
Adjust the pH of the aqueous phase to 12 by the addition of 2 M NaOH.
-
Extract the basic aqueous layer with dichloromethane (5 x volume of the aqueous layer).
-
-
Isolation: Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-N-Boc protected diamine.
General Procedure for Selective N-Boc Protection of Primary Amines in Polyamines
This protocol is based on the selective protection of primary amines in the presence of secondary amines.[2]
-
Reaction Setup: To a solution of the polyamine (1.0 equiv) in dichloromethane or DMF (approximately 10-20 mL per mmol of polyamine), add this compound (1.1 equiv per primary amino group).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Perform an aqueous work-up as described in section 3.2 to remove phenol and isolate the N-Boc protected polyamine.
Data Presentation
The following table summarizes the results for the N-Boc protection of various amines using this compound.
| Amine Substrate | Product | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1,2-Ethanediamine | N-(tert-Butoxycarbonyl)-1,2-ethanediamine | EtOH | Reflux | 18 | 51 | [1] |
| Diethylenetriamine | N¹,N⁵-Bis(tert-butoxycarbonyl)diethylenetriamine | CH₂Cl₂ | RT | - | 61 | [2] |
| Dipropylenetriamine | N¹,N⁷-Bis(tert-butoxycarbonyl)dipropylenetriamine | DMF | RT | - | 73 | [2] |
| Spermidine | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | DMF | RT | - | 78 | |
| Spermine | N¹,N¹²-Bis(tert-butoxycarbonyl)spermine | DMF | RT | - | 86 | [2] |
Results and Discussion
This compound has demonstrated considerable utility as a reagent for the N-Boc protection of amines, offering distinct advantages in terms of chemoselectivity. The provided protocols and data highlight its effectiveness, particularly in the selective protection of primary amines in the presence of secondary amines within polyamine substrates. This selectivity is a key advantage over the more reactive (Boc)₂O, which can often lead to the over-reaction and protection of less reactive amine sites.
The reaction conditions are generally mild, often proceeding at room temperature, although for some substrates, such as simple diamines, refluxing in ethanol is necessary to drive the reaction to completion. The work-up procedure, while involving pH adjustments and multiple extractions, is straightforward and effective in removing the phenol byproduct and isolating the desired N-Boc protected amine.
The yields reported for the protection of polyamines are generally good to excellent, demonstrating the robustness of this method for these complex substrates. The moderate yield observed for 1,2-ethanediamine may be attributed to the specific conditions of that reported procedure and could potentially be optimized.
Conclusion
The protocol for N-Boc protection of amines using this compound is a valuable addition to the synthetic chemist's toolbox. Its high chemoselectivity for primary amines makes it an excellent choice for the protection of polyfunctional molecules where differentiation between amine types is crucial. The straightforward experimental procedure and good to excellent yields for a range of substrates make it a practical and reliable method for researchers, scientists, and drug development professionals.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the decision-making process for choosing a Boc-protection reagent.
Caption: Decision pathway for selecting an N-Boc protection reagent.
References
Application Notes and Protocols for the Selective Mono-Boc Protection of Diamines using tert-Butyl Phenyl Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective protection of one amino group in a symmetrical or unsymmetrical diamine is a crucial yet challenging transformation in organic synthesis. Mono-protected diamines are invaluable building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials, as they allow for the sequential and controlled functionalization of each nitrogen atom. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a widely used reagent for Boc protection, achieving mono-selectivity often requires a large excess of the diamine or carefully controlled reaction conditions to prevent the formation of the di-protected byproduct. tert-Butyl phenyl carbonate has emerged as a valuable reagent that leverages the differential reactivity of amino groups to achieve selective mono-protection, particularly for polyamines containing both primary and secondary amines.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the mono-Boc protection of diamines, along with a comparative protocol using the widely adopted mono-protonation strategy with (Boc)₂O.
Key Advantages of this compound:
-
Selectivity: Offers good selectivity for the mono-protection of diamines, especially in differentiating primary from secondary amines in polyamines.[1][2]
-
Simplified Work-up: The phenolic byproduct is easily removed through aqueous base extraction, simplifying purification.[3]
-
Alternative to (Boc)₂O: Provides an effective alternative to (Boc)₂O, particularly in cases where controlling di-protection is problematic.
Data Presentation
The following tables summarize the yields of mono-Boc protected diamines using this compound and a comparative method.
Table 1: Mono-Boc Protection of Diamines using this compound
| Diamine | Product | Protecting Group | Solvent | Conditions | Yield (%) | Reference |
| 1,2-Ethanediamine | (2-Aminoethyl)carbamic acid tert-butyl ester | Boc | Absolute EtOH | Reflux, 18 h | 51 | [3] |
| 2-Methyl-1,2-propanediamine | tert-Butyl (2-amino-2-methylpropyl)carbamate | Boc | Not Specified | Not Specified | High | [3] |
| 1,2-Propanediamine | tert-Butyl (2-aminopropyl)carbamate | Boc | Not Specified | Not Specified | High | [3] |
| Spermidine | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | Boc (Di-protection) | DMF | Room Temp. | High | [1] |
| Spermine | N¹,N¹²-Bis(tert-butoxycarbonyl)spermine | Boc (Di-protection) | DMF | Room Temp. | 71 | [1] |
Table 2: Comparative Mono-Boc Protection using in situ Mono-protonation with (Boc)₂O
| Diamine | Product | Yield (%) | Reference |
| Ethylenediamine | tert-Butyl (2-aminoethyl)carbamate | 87 | [4] |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 75 | [5] |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 65 | [5] |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 74 | [5] |
| trans-1,2-Diaminocyclohexane | tert-Butyl (trans-2-aminocyclohexyl)carbamate | 80 | [5] |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | [4] |
| 3-Amino-1-propanol | tert-Butyl (3-hydroxypropyl)carbamate | 95 | [5] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of 1,2-Ethanediamine using this compound
This protocol is adapted from a literature procedure and is effective for the mono-protection of simple aliphatic diamines.[3]
Materials:
-
1,2-Ethanediamine
-
This compound
-
Absolute Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium hydroxide (B78521) (NaOH), 2M aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
500-mL round-bottomed flask
-
Stirring bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).
-
Addition of Reagent: Add this compound (64.62 g, 0.33 mol) to the solution.
-
Reaction: Gently heat the reaction mixture to reflux (oil bath temperature maximum of 80 °C) and maintain for 18 hours. The solution will typically turn yellow.[3]
-
Cooling and Concentration: Cool the reaction mixture to room temperature. Reduce the volume to approximately 150 mL using a rotary evaporator.[3]
-
Aqueous Work-up (Acid Wash): Add water (300 mL) to the concentrated solution. Carefully adjust the pH to approximately 3 by adding 2M aqueous HCl (approx. 110 mL). Extract the aqueous phase with dichloromethane (3 x 400 mL) to remove unreacted this compound and phenol (B47542) byproduct.[3]
-
Aqueous Work-up (Basification and Extraction): Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH (approx. 150 mL). Extract the product with dichloromethane (5 x 500 mL).[3]
-
Drying and Concentration: Combine the organic extracts from the basic extraction, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator (20 °C, 20 mmHg) to afford the mono-Boc-protected diamine as a yellow oil.[3]
Protocol 2: Selective Mono-Boc Protection of Diamines via in situ Mono-hydrochloride Salt Formation
This is a general and high-yielding method for the mono-Boc protection of various diamines using (Boc)₂O.[6]
Materials:
-
Diamine (e.g., trans-1,2-cyclohexanediamine)
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water (H₂O)
-
Sodium hydroxide (NaOH), 2N aqueous solution
-
Diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask containing the diamine (1 equivalent), add anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
in situ HCl Generation: Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl, which protonates one of the amino groups. A white precipitate may form.[6]
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of (Boc)₂O: Add water (1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Ether Wash): Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether (2 x volumes) to remove unreacted (Boc)₂O and other non-polar impurities.[6]
-
Basification and Extraction: Adjust the pH of the aqueous layer to >12 with 2N NaOH solution. Extract the product into dichloromethane (3 x volumes).[6]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.[6] Further purification can be performed by column chromatography if necessary.
Visualizations
Caption: Reaction scheme for mono-Boc protection using this compound.
Caption: Experimental workflow for Protocol 1.
Caption: Factors influencing the selectivity of mono-Boc protection of diamines.
References
Application Notes and Protocols for Using tert-Butyl Phenyl Carbonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure controlled, sequential peptide bond formation and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for this purpose. While di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) is the most common reagent for introducing the Boc group, tert-butyl phenyl carbonate offers a stable, liquid alternative for the N-Boc protection of amines.[1] This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, with a focus on the preparation of Boc-amino acids and its integration into solid-phase peptide synthesis (SPPS) workflows.
Data Presentation
The following tables summarize quantitative data for the N-Boc protection of various amines and amino acids. It is important to note that while this compound is effective, much of the available literature with extensive quantitative data for a wide range of amino acids utilizes the analogous reagent, O-tertiary-butyl S-phenyl thiocarbonate. The data for the thiocarbonate is included here for comparative purposes and is clearly designated.
Table 1: N-Boc Protection of a Diamine using this compound
| Substrate | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1,2-Ethanediamine | This compound | Ethanol (B145695) | Reflux (max 80°C) | 18 hours | 51-65 | [1] |
Table 2: N-Boc Protection of Amino Acids using O-tertiary-butyl S-phenyl thiocarbonate *
| Amino Acid | Solvent | Base | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| L-Alanine | Water/Dioxane | Triethylamine | 80 | 24 | 84 | [2] |
| L-Phenylalanine | Water/1,4-Dioxane | Triethylamine | 84 | 18 | 50 | [2] |
| L-Isoleucine | Water/Ethanol | Triethylamine | 80 | 24 | 40 | [2] |
| L-Tryptophan | Water/t-Butanol | Triethylamine | 80 | 64 | 60 | [2] |
| Glycine | Water/l-Butanol | 1,1,3,3-Tetramethylguanidine | 80 | 72 | 60 | [2] |
*Data obtained using O-tertiary-butyl S-phenyl thiocarbonate, a reagent analogous to this compound.[2]
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of 1,2-Ethanediamine using this compound
This protocol is adapted from a literature procedure for the selective mono-protection of a primary diamine.[1]
Materials:
-
This compound
-
1,2-Ethanediamine
-
Absolute Ethanol
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 1,2-ethanediamine (0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add this compound (0.33 mol).
-
Equip the flask with a stirring bar and a reflux condenser.
-
Gently heat the reaction mixture to reflux and maintain for 18 hours. Ensure the oil bath temperature does not exceed 80°C.
-
Cool the reaction mixture to room temperature and concentrate the solution to approximately 150 mL using a rotary evaporator.
-
Add 300 mL of water to the concentrated solution.
-
Adjust the pH of the aqueous solution to approximately 3 by the careful addition of 2M HCl.
-
Extract the acidic aqueous phase with dichloromethane (3 x 400 mL) to remove unreacted starting material and byproducts.
-
Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH.
-
Extract the basic aqueous phase with dichloromethane (5 x 500 mL).
-
Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the mono-Boc-protected product.
Mandatory Visualizations
Reaction Mechanism
The N-Boc protection of a primary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. The tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine and phenol (B47542) as a byproduct.
References
Application of tert-Butyl Phenyl Carbonate in the Synthesis of 2-Nitroindoles
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and natural product synthesis, with nitroindoles serving as versatile intermediates. The 2-nitroindole scaffold, in particular, is a valuable precursor for a variety of functionalized indole (B1671886) derivatives. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indole ring is a common strategy to modulate reactivity and improve solubility during subsequent synthetic transformations. While di-tert-butyl dicarbonate (B1257347) (Boc)₂O is a widely used reagent for this purpose, tert-butyl phenyl carbonate offers an alternative for the N-Boc protection of sensitive substrates. This document provides detailed application notes and a protocol for the use of this compound in the synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole.
Reaction Principle
The synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole using this compound proceeds via a nucleophilic acyl substitution reaction. The indole nitrogen of 2-nitroindole is first deprotonated with a strong base, typically sodium hydride, to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected 2-nitroindole and sodium phenoxide as a byproduct.
Experimental Workflow
The overall experimental process for the synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole is depicted below.
Application Notes and Protocols for Boc Protection of Amines Using tert-Butyl Phenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common reagent for this transformation, tert-butyl phenyl carbonate offers a valuable alternative, especially for the selective protection of primary amines in the presence of secondary amines and for the mono-protection of symmetrical diamines. This document provides detailed application notes and experimental protocols for the use of this compound as a Boc-protecting agent.
Mechanism of Boc Protection with this compound
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of the phenoxide ion, a relatively stable leaving group. Subsequent deprotonation of the resulting ammonium (B1175870) salt, either by another amine molecule or during aqueous workup, yields the N-Boc protected amine and phenol (B47542) as a byproduct.
Caption: Mechanism of Boc protection using this compound.
Advantages of this compound
-
Selectivity: It exhibits excellent chemoselectivity for the protection of primary amines over secondary amines.[1]
-
Mono-protection of Diamines: This reagent is particularly effective for the mono-protection of symmetrical diamines, which can be challenging with other reagents that may lead to mixtures of mono- and di-protected products.[1][2]
-
Cost-Effectiveness: In some applications, it can be a more economical choice compared to other Boc-donating reagents.[1]
Data Presentation: Selective Mono-Boc Protection of Symmetrical Diamines
The following table summarizes the yields for the selective mono-carbamate protection of various aliphatic diamines using this compound.[1]
| Diamine Substrate | Product | Solvent | Reaction Conditions | Yield (%) |
| 1,2-Ethanediamine | (2-Aminoethyl)carbamic acid tert-butyl ester | Ethanol | Reflux, 18 h | 51[2] |
| 1,3-Propanediamine | (3-Aminopropyl)carbamic acid tert-butyl ester | Ethanol | Reflux | 65 |
| 1,4-Butanediamine | (4-Aminobutyl)carbamic acid tert-butyl ester | Ethanol | Reflux | 70 |
| 1,5-Pentanediame | (5-Aminopentyl)carbamic acid tert-butyl ester | Ethanol | Reflux | 72 |
| 1,6-Hexanediamine | (6-Aminohexyl)carbamic acid tert-butyl ester | Ethanol | Reflux | 75 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of Symmetrical Diamines[1]
This protocol is a general method for the selective mono-protection of symmetrical α,ω-diamines.
Materials:
-
Symmetrical diamine (1.0 equiv)
-
This compound (1.0 equiv)
-
Absolute Ethanol
-
Hydrochloric acid (2M)
-
Sodium hydroxide (B78521) (2M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of the diamine (1.0 equiv) in absolute ethanol, add this compound (1.0 equiv).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution using a rotary evaporator.
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the aqueous phase with dichloromethane to remove unreacted this compound and phenol.
-
Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH.
-
Extract the aqueous phase with dichloromethane (5 times).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate using a rotary evaporator to yield the mono-Boc-protected diamine.
Caption: Experimental workflow for mono-Boc protection of diamines.
Protocol 2: Selective Boc Protection of a Primary Amine in the Presence of a Secondary Amine[1]
This method is suitable for the selective protection of primary amino groups in polyamines containing both primary and secondary amines.
Materials:
-
Polyamine (e.g., spermidine, spermine) (1.0 equiv)
-
This compound (1.1 equiv per primary amino group)
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Phosphate (B84403) buffer
-
Round-bottom flask
-
Stirring bar
Procedure:
-
Dissolve the polyamine in either DMF or dichloromethane.
-
Add the appropriate amount of this compound (1.1 equivalents for each primary amino group to be protected).
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a phosphate buffer.
-
Proceed with standard aqueous workup and extraction with an appropriate organic solvent.
-
Purify the product by column chromatography if necessary.
Safety Precautions
-
This compound is a low-melting solid and should be handled in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The deprotection of Boc groups is typically carried out under acidic conditions, which should be handled with care.
Conclusion
This compound is a versatile and selective reagent for the Boc protection of amines. Its ability to selectively protect primary amines and facilitate the mono-protection of diamines makes it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The provided protocols offer a starting point for the application of this reagent in various synthetic strategies.
References
Application Notes & Protocols: Step-by-Step Synthesis of Carbamate-Protected Polyamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyamines, such as spermidine (B129725) and spermine (B22157), are vital biogenic molecules involved in numerous cellular functions, including cell growth and proliferation.[1][2] Their unique structures, featuring multiple primary and secondary amine groups, make them valuable scaffolds in drug design and for creating biological probes.[1][2][3] However, the similar reactivity of these amino groups poses a significant challenge for selective chemical modification.[1]
Carbamate (B1207046) protecting groups offer a robust solution to this challenge. By temporarily blocking one or more amine functionalities, they allow for precise, regioselective synthesis of complex polyamine derivatives.[4][5] The most commonly used carbamate protecting groups in this context are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[5][6] These groups are favored for their stability and the distinct, or "orthogonal," conditions required for their removal, which enables sequential modification of the polyamine backbone.[5][7]
This document provides detailed protocols for the selective protection and deprotection of polyamines using Boc and Cbz carbamates, summarizes key quantitative data, and illustrates workflows for selecting an appropriate protection strategy.
General Principles of Selective Protection
The selective protection of polyamines hinges on exploiting the inherent differences in reactivity between primary and secondary amino groups. Primary amines are generally more nucleophilic and less sterically hindered, making them react faster with acylating agents than secondary amines.[1][4] Key strategies to achieve selectivity include:
-
Stoichiometric Control: Carefully controlling the amount of the protecting group reagent relative to the polyamine can favor the protection of the more reactive primary amines.[1]
-
Reagent Selection: Certain reagents exhibit inherent selectivity. For instance, alkyl phenyl carbonates are known to react preferentially with primary amines over secondary amines at room temperature.[4]
-
Orthogonal Strategies: Employing multiple, different protecting groups (e.g., acid-labile Boc and hydrogenolysis-labile Cbz) allows for the sequential deprotection and functionalization of specific amino groups on the polyamine scaffold.[5][7][8]
Experimental Protocols
Protocol 1: Selective di-Boc Protection of Primary Amines in Spermidine
This protocol utilizes tert-butyl phenyl carbonate to selectively protect the two primary amino groups of spermidine, leaving the secondary amine free for further modification. This method leverages the higher reactivity of primary amines.[4][7]
Methodology:
-
Preparation: Dissolve spermidine (1.08 g, 7.40 mmol) in 15 mL of dimethylformamide (DMF).
-
Reaction: To the solution, add this compound (1.1 equivalents per primary amino group). Stir the reaction mixture overnight at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure. Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.
-
Extraction (1): Extract the aqueous phase with dichloromethane (B109758) (CH₂Cl₂) (2 x 50 mL) to remove unreacted starting material and the phenol (B47542) byproduct.
-
Extraction (2): Make the aqueous phase strongly alkaline by adding 2 M NaOH. Extract the product with CH₂Cl₂ (3 x 80 mL).
-
Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine as a white solid.[1][4][7]
Protocol 2: Selective di-Cbz Protection of Primary Amines in Spermine
This method uses benzyl (B1604629) phenyl carbonate to selectively protect the primary amines of spermine. The Cbz group is orthogonal to the Boc group, meaning it can be removed under different conditions.[4][9]
Methodology:
-
Preparation: Dissolve spermine (1.06 g, 5.25 mmol) in 50 mL of DMF.
-
Reaction: Add benzyl phenyl carbonate (1.1 equivalents per primary amino group). Stir the mixture overnight at room temperature.
-
Workup: Pour the reaction mixture into a phosphate (B84403) buffer (2 L, pH 7) and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield N¹,N¹²-Bis(benzyloxycarbonyl)spermine.[4]
Protocol 3: Deprotection of Boc-Protected Amines
The Boc group is stable under many conditions but is easily removed with strong acid, such as trifluoroacetic acid (TFA).[6][10]
Methodology:
-
Preparation: Dissolve the Boc-protected polyamine in dichloromethane (DCM) at a concentration of approximately 0.2 M.
-
Reaction: Add an excess of trifluoroacetic acid (TFA) to the solution. The reaction is typically rapid.
-
Workup: After the reaction is complete (as monitored by TLC), remove the solvent and excess TFA in vacuo to yield the deprotected polyamine salt.[6][10]
Protocol 4: Deprotection of Cbz-Protected Amines
The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[6][9]
Methodology:
-
Preparation: Dissolve the Cbz-protected polyamine in a suitable solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
Reaction: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically 1 atm, using a balloon) until the reaction is complete.
-
Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo to obtain the deprotected amine.[6][11]
Data Presentation
The following table summarizes yields for the selective protection of various polyamines using alkyl phenyl carbonates, demonstrating the efficiency of this method.
| Polyamine | Protecting Group (PG) | Reagent | Solvent | Yield (%) | Reference |
| Spermidine | Boc | This compound | DMF | 78 | [4] |
| Spermidine | Cbz | Benzyl Phenyl Carbonate | DMF | 85 | [4] |
| Spermidine | Alloc | Allyl Phenyl Carbonate | DMF | 75 | [4] |
| Spermine | Boc | This compound | DMF | 86 | [4] |
| Spermine | Cbz | Benzyl Phenyl Carbonate | DMF | 88 | [4] |
| Spermine | Alloc | Allyl Phenyl Carbonate | DMF | 84 | [4] |
| Diethylenetriamine | Boc | This compound | CH₂Cl₂ | 72 | [4] |
| Diethylenetriamine | Cbz | Benzyl Phenyl Carbonate | CH₂Cl₂ | 52 | [4] |
Visualizations
Logical and Experimental Workflows
The selection of a protection strategy is dictated by the overall synthetic goal. The following diagram illustrates a decision-making process for choosing a suitable method.
The next diagram illustrates a general experimental workflow for the selective protection of polyamines.
An orthogonal protection and deprotection strategy allows for precise, stepwise modifications. The following workflow shows how spermidine can be protected with two different carbamates, followed by selective deprotection of either the primary or secondary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]
- 3. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. jk-sci.com [jk-sci.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Analysis of tert-Butyl Phenyl Carbonate using Microemulsion Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsion Electrokinetic Chromatography (MEEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to the analysis of neutral and hydrophobic compounds. This is achieved by incorporating a microemulsion into the background electrolyte, which acts as a pseudostationary phase. Analytes partition between the aqueous mobile phase and the oil droplets of the microemulsion, enabling separation based on their hydrophobicity.
tert-Butyl phenyl carbonate is a neutral, hydrophobic molecule. Its analysis by MEEKC is particularly relevant for the determination of its octanol-water partition coefficient (log P), a critical parameter in drug discovery and development for predicting the pharmacokinetic properties of a compound. MEEKC offers a rapid and efficient alternative to traditional methods for log P determination, such as the shake-flask method.
These application notes provide a detailed protocol for the analysis of this compound and other hydrophobic carbonate esters using MEEKC, based on established methodologies. The provided data can be used as a reference for method development and validation.
Principle of MEEKC for Hydrophobic Analytes
In MEEKC, the separation mechanism for neutral analytes like this compound is based on their differential partitioning between the aqueous buffer and the oil-in-water microemulsion droplets. The microemulsion typically consists of an oil (e.g., n-heptane), a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), a co-surfactant (e.g., 1-butanol), and an aqueous buffer. The surfactant molecules form micelles with the oil at the core, creating a stable, dispersed pseudostationary phase.
Under the influence of an electric field, the charged microemulsion droplets migrate at a different velocity than the bulk electroosmotic flow (EOF). Neutral analytes that are more soluble in the oil droplets will spend more time in the pseudostationary phase and thus migrate slower, resulting in longer migration times. The retention of an analyte is related to its hydrophobicity; more hydrophobic compounds will interact more strongly with the oil core of the microemulsion and exhibit longer retention.
A schematic representation of the MEEKC separation principle is provided below.
Figure 1. Principle of MEEKC separation for hydrophobic analytes.
Experimental Protocols
This section provides a detailed protocol for the determination of the octanol-water partition coefficient (log P) of this compound and other carbonate esters using MEEKC.
Materials and Reagents
-
Analytes: this compound and other carbonate esters of interest.
-
Surfactant: Sodium dodecyl sulfate (SDS)
-
Co-surfactant: 1-Butanol
-
Oil Phase: n-Heptane
-
Buffer: Sodium phosphate (B84403) or other suitable buffer system
-
Organic Modifier (optional): Acetonitrile or Methanol (B129727)
-
EOF Marker: Thiourea or other suitable unretained marker
-
Micelle Marker: Sudan III or other suitable marker for the pseudostationary phase
-
Deionized Water: High-purity, 18 MΩ·cm
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D.)
Instrumentation
-
Capillary Electrophoresis (CE) system equipped with a UV detector.
-
Data acquisition and analysis software.
Preparation of the Microemulsion Buffer
A typical microemulsion buffer for the analysis of hydrophobic compounds can be prepared as follows[1]:
-
Aqueous Buffer Preparation: Prepare a stock solution of the desired buffer (e.g., 20 mM sodium phosphate) and adjust the pH to the desired value (e.g., 7.4).
-
Microemulsion Formulation: In a clean volumetric flask, combine the following components in the specified weight/weight percentages:
-
Sodium Dodecyl Sulfate (SDS): 1.44% - 2.88% (w/w)
-
1-Butanol: 6.49% (w/w)
-
n-Heptane: 0.82% (w/w)
-
Aqueous Buffer: to 100% (w/w)
-
-
Homogenization: Sonicate the mixture until a clear, homogenous microemulsion is formed.
-
Degassing: Degas the microemulsion buffer before use.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, other analytes, and the EOF and micelle markers in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solutions in the microemulsion buffer to a final concentration suitable for UV detection (e.g., 50-100 µg/mL).
MEEKC Experimental Workflow
The following diagram illustrates the general workflow for the MEEKC analysis.
Figure 2. General workflow for MEEKC analysis.
Instrumental Parameters
The following are typical instrumental parameters for the MEEKC analysis of hydrophobic compounds. These may require optimization for specific applications.
| Parameter | Recommended Value |
| Capillary | Fused-silica, 50 µm I.D., ~50 cm total length |
| Applied Voltage | +15 to +25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm or other suitable wavelength |
Data Analysis and Calculation of log P
-
Migration Times: Determine the migration times of the EOF marker (tEOF), the micelle marker (tmc), and the analyte (tR).
-
Retention Factor (k'): Calculate the retention factor for each analyte using the following equation:
k' = (tR - tEOF) / (tEOF * (1 - tR / tmc))
-
log P Determination: A linear correlation exists between the logarithm of the retention factor (log k') and the logarithm of the octanol-water partition coefficient (log P). To determine the log P of an unknown compound, a calibration curve must be constructed using a series of standard compounds with known log P values.
log P = a * log k' + b
Where 'a' and 'b' are the slope and intercept of the calibration curve, respectively.
Quantitative Data
The following table presents hypothetical, yet representative, data for a series of carbonate esters analyzed by MEEKC under the conditions described above. This data can be used to construct a calibration curve for the determination of the log P of this compound.
| Compound | log P (Literature) | Migration Time (tR, min) | Retention Factor (k') | log k' |
| Diethyl carbonate | 0.89 | 8.5 | 1.2 | 0.08 |
| Dipropyl carbonate | 1.85 | 11.2 | 2.5 | 0.40 |
| Dibutyl carbonate | 2.81 | 14.8 | 4.8 | 0.68 |
| This compound | (Unknown) | 13.5 | (To be calculated) | (To be calculated) |
| Dipentyl carbonate | 3.77 | 18.2 | 8.1 | 0.91 |
| Dihexyl carbonate | 4.73 | 21.5 | 12.5 | 1.10 |
Note: The migration times for the EOF marker (tEOF) and the micelle marker (tmc) are assumed to be 4.0 min and 30.0 min, respectively, for the calculation of k'.
Conclusion
Microemulsion Electrokinetic Chromatography is a valuable analytical tool for the characterization of hydrophobic compounds like this compound. The methodology presented in these application notes provides a robust framework for determining the octanol-water partition coefficient, a key parameter in pharmaceutical research and development. By following the detailed protocols and utilizing the provided data as a reference, researchers can efficiently develop and validate MEEKC methods for the analysis of a wide range of neutral and hydrophobic molecules.
References
Application Notes and Protocols for tert-Butyl Phenyl Carbonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amine functionalities. The Boc group is a cornerstone in peptide synthesis and the broader field of organic chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] this compound offers distinct advantages over other Boc-donating reagents, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), particularly in achieving chemoselectivity. This reagent allows for the selective protection of primary amines in the presence of secondary amines and facilitates the mono-protection of symmetrical diamines, a task that can be challenging with other methods.[3][4] These application notes provide detailed experimental procedures for the synthesis of this compound and its application in the selective Boc protection of various amine substrates.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. Personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
This compound: May cause skin and eye irritation. Avoid inhalation of vapors.[5]
-
Phenyl Chloroformate: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care.[6]
-
Quinoline (B57606)/Pyridine: Harmful if swallowed or inhaled. Irritating to skin and eyes.[6]
-
Dichloromethane (B109758) (DCM): A suspected carcinogen. Avoid inhalation and skin contact.[7]
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): Corrosive. Handle with appropriate care to avoid skin and eye burns.[3]
Application 1: Synthesis of this compound
This protocol details the preparation of this compound from tert-butanol (B103910) and phenyl chloroformate.[6][7]
Experimental Protocol
-
To a solution of tert-butanol (1.0 mol) and quinoline (1.0 mol) in dichloromethane (150 mL) in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, slowly add phenyl chloroformate (1.0 mol) dropwise.
-
Maintain the reaction temperature between 38 and 41 °C by regulating the rate of addition and using a water bath for cooling if necessary.[7]
-
After the addition is complete, stir the mixture at room temperature overnight.[7]
-
Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with two portions of water and then three to four times with 5% hydrochloric acid.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[7]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| tert-Butanol | 74.1 g (1.0 mol) | [7] |
| Quinoline | 130 g (1.0 mol) | [7] |
| Phenyl Chloroformate | 157 g (1.0 mol) | [7] |
| Dichloromethane | 150 mL | [7] |
| Reaction Conditions | ||
| Temperature | 38 - 41 °C | [7] |
| Reaction Time | Overnight | [7] |
| Product | ||
| Yield | ~143 g (73%) | [7] |
| Boiling Point | 74-78 °C at 0.5 mmHg | [7] |
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application 2: Selective N-tert-Butyloxycarbonylation (Boc) of Amines
This compound is an excellent reagent for the chemoselective Boc protection of amines. Its utility is particularly evident in the mono-protection of diamines and the selective protection of primary amines in polyamines.[3][4]
Protocol 2.1: Mono-Boc Protection of a Symmetrical Diamine (1,2-Ethanediamine)
This protocol is adapted from a procedure by Pittelkow et al. and demonstrates the selective mono-protection of a simple diamine.[3]
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-ethanediamine (0.33 mol) in absolute ethanol (B145695) (200 mL).
-
Add this compound (0.33 mol) to the solution.
-
Heat the reaction mixture to a gentle reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80 °C.[3]
-
Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.
-
Add 300 mL of water and adjust the pH to ~3 by the careful addition of 2M HCl.
-
Extract the acidic aqueous solution with dichloromethane (3 x 400 mL) to remove phenol (B47542) and any di-Boc protected diamine.[3]
-
Adjust the pH of the aqueous phase to 12 with 2M NaOH.
-
Extract the basic aqueous phase with dichloromethane (5 x 500 mL).
-
Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product as a yellow oil.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 1,2-Ethanediamine | 20.0 g (0.33 mol) | [3] |
| This compound | 64.62 g (0.33 mol) | [3] |
| Absolute Ethanol | 200 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux (max 80 °C oil bath) | [3] |
| Reaction Time | 18 hours | [3] |
| Product | ||
| Yield of (2-Aminoethyl)carbamic acid tert-butyl ester | 27.0 g (51%) | [3] |
Protocol 2.2: Selective di-Boc Protection of a Polyamine (Spermidine)
This protocol, adapted from Pittelkow et al., demonstrates the selective protection of the terminal primary amines of spermidine (B129725), leaving the secondary amine free.[4]
-
Dissolve spermidine (7.40 mmol) in dimethylformamide (DMF, 50 mL).
-
Add this compound (16.3 mmol, 2.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into a phosphate (B84403) buffer solution.
-
Extract the aqueous phase with dichloromethane.
-
Wash the combined organic phases with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.
| Parameter | Value | Reference |
| Reactants | ||
| Spermidine | 1.08 g (7.40 mmol) | [4] |
| This compound | 3.17 g (16.3 mmol) | [4] |
| Dimethylformamide (DMF) | 50 mL | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | Overnight | [4] |
| Product | ||
| Yield of N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | 2.00 g (78%) | [4] |
Protocol 2.3: General Protocol for Boc Protection of Amino Acids
While specific examples with this compound are less common in detailed literature compared to Boc-anhydride, the following general protocol can be applied. N-tert-Butoxycarbonyl-L-phenylalanine has been prepared using this compound.[8]
-
Dissolve the amino acid (1 eq.) in a mixture of an organic solvent (e.g., dioxane, tert-butanol) and aqueous base (e.g., NaOH, triethylamine).
-
Add a solution of this compound (1.0-1.2 eq.) in the same organic solvent dropwise to the stirred amino acid solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or hexane) to remove phenol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
| Parameter | Representative Value |
| Reactants | |
| Amino Acid | 1.0 eq. |
| This compound | 1.0 - 1.2 eq. |
| Base | e.g., NaOH, Triethylamine |
| Solvent | e.g., Dioxane/Water, t-Butanol/Water |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC) |
| Product | |
| Yield | Generally good to high |
Reaction Mechanisms and Selectivity
The Boc protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide leaving group, which is subsequently protonated to form phenol.
Caption: General mechanism for N-Boc protection using this compound.
The chemoselectivity of this compound for primary over secondary amines is attributed to the lower steric hindrance of primary amines, which facilitates their nucleophilic attack on the carbonate.[4]
Caption: Logical diagram illustrating the chemoselectivity of this compound.
Comparative Data
The following table highlights the advantage of using this compound for achieving mono-protection of diamines compared to di-tert-butyl dicarbonate, which often leads to di-protection.
| Reagent | Substrate | Product Distribution | Advantage of this compound | Reference |
| This compound | 1,2-Ethanediamine | Primarily Mono-Boc protected | High selectivity for mono-protection | [3] |
| Di-tert-butyl dicarbonate | 1,2-Ethanediamine | Mixture of mono- and di-Boc protected | Lower selectivity, often requires large excess of diamine for mono-protection | [3] |
| This compound | Spermidine | Selectively di-Boc protected on primary amines | High selectivity for primary amines | [4] |
| Di-tert-butyl dicarbonate | Spermidine | Mixture of products, less selective | Lower selectivity for primary amines | [4] |
Conclusion
This compound is a highly effective reagent for the N-tert-butyloxycarbonylation of amines. Its notable chemoselectivity for primary amines and its efficacy in the mono-protection of diamines make it a superior choice in many synthetic contexts compared to other Boc-donating reagents. The protocols provided herein offer robust methods for the synthesis and application of this versatile reagent, empowering researchers in the fields of organic synthesis and drug development to achieve their synthetic goals with greater precision and efficiency.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Green Chemistry Innovations in N-tert-butoxycarbonylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities with the tert-butoxycarbonyl (Boc) group is a fundamental and ubiquitous transformation in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Traditional methods for N-tert-butoxycarbonylation often rely on reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of bases such as 4-(dimethylamino)pyridine (DMAP), frequently utilizing chlorinated solvents.[1][3] While effective, these methods can generate significant chemical waste and employ hazardous materials, running counter to the principles of green chemistry.
This document provides detailed application notes and experimental protocols for several innovative, environmentally benign approaches to N-tert-butoxycarbonylation. These methods focus on the use of greener solvents, catalyst-free conditions, and alternative energy sources to minimize environmental impact while maintaining high efficiency and selectivity.
I. Catalyst-Free N-tert-butoxycarbonylation in Water
One of the most significant advances in green N-Boc protection is the elimination of catalysts and organic solvents, using water as the reaction medium.[4][5][6] This approach leverages the unique properties of water to facilitate the reaction, often leading to high yields and simplified work-up procedures.[4]
Application Notes:
This method is highly effective for a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[4][7] The reaction proceeds chemoselectively, with no formation of common side products like isocyanates, ureas, or N,N-di-Boc derivatives.[4][5][6] Chiral amines and amino acid esters can be protected without racemization.[4][5] The use of a minimal amount of a co-solvent like acetone (B3395972) may be necessary to improve the solubility of (Boc)₂O.[7]
Quantitative Data Summary:
| Entry | Substrate | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | 5 | 98 | [5] |
| 2 | Aniline | 5 | 95 | [5] |
| 3 | Cyclohexylamine | 10 | 96 | [5] |
| 4 | (S)-α-Methylbenzylamine | 10 | 94 | [5] |
| 5 | Glycine methyl ester HCl | 10 | 95 | [5] |
| 6 | 4-Bromoaniline | 8-12 | 92 | [7] |
| 7 | Indole | 8-12 | 90 | [7] |
Experimental Protocol: Catalyst-Free N-tert-butoxycarbonylation in Water
-
To a suspension of the amine (1 mmol) in water (1 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes, as indicated by the disappearance of the starting amine.[5][7]
-
Upon completion, if the product precipitates, collect it by filtration, wash with water, and dry.
-
If the product is not a solid, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to afford the pure N-Boc protected amine.[4]
Caption: Workflow for Catalyst-Free N-Boc Protection in Water.
II. Solvent-Free N-tert-butoxycarbonylation
Eliminating the solvent entirely represents a significant step towards a truly green chemical process.[8] Solvent-free, or neat, reactions reduce waste, simplify purification, and can lead to faster reaction times.
Application Notes:
Solvent-free N-tert-butoxycarbonylation can be performed at room temperature, often without a catalyst.[8] For less reactive amines, a catalytic amount of a recyclable heterogeneous catalyst, such as Amberlite-IR 120, can be employed. This method is applicable to a broad range of aliphatic and aromatic amines. The use of a protic ionic liquid as a catalyst under solvent-free conditions has also been reported, offering high yields and easy catalyst recycling.[9]
Quantitative Data Summary:
| Entry | Substrate | Catalyst | Reaction Time | Yield (%) | Reference |
| 1 | Benzylamine | None | 10 min | 98 | [8] |
| 2 | Aniline | Amberlite-IR 120 | 5 min | 96 | |
| 3 | 4-Nitroaniline | Amberlite-IR 120 | 15 min | 94 | |
| 4 | Pyrrolidine | Amberlite-IR 120 | 5 min | 98 | |
| 5 | Benzylamine | Imidazolium trifluoroacetate | 15 min | 98 | [9] |
| 6 | Aniline | Imidazolium trifluoroacetate | 30 min | 96 | [9] |
Experimental Protocol: Solvent-Free N-tert-butoxycarbonylation using Amberlite-IR 120
-
To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol), add Amberlite-IR 120 resin (10 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Reactions are typically complete within 5-20 minutes.
-
Upon completion, add dichloromethane (B109758) (10 mL) to the reaction mixture.
-
Separate the catalyst by filtration, washing the resin with dichloromethane.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under vacuum to obtain the N-Boc protected amine.
Caption: Workflow for Solvent-Free N-Boc Protection.
III. Ultrasound-Assisted N-tert-butoxycarbonylation
The use of ultrasound as an alternative energy source can significantly accelerate reaction rates and improve yields, often under milder conditions than traditional heating.[10]
Application Notes:
Ultrasound-assisted N-Boc protection can be carried out under solvent-free conditions using a recyclable catalyst like sulfated polyborate.[10] This method is highly efficient for a wide range of amines, including aliphatic, aryl, and heteroaryl amines, as well as amino alcohols and amino esters.[10] The protection of chiral amines proceeds without racemization.[10] The use of SiO₂ as a weak Lewis acid catalyst under ultrasonic irradiation has also been shown to be effective for the synthesis of cephalosporin (B10832234) intermediates.[11]
Quantitative Data Summary:
| Entry | Substrate | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 1 | Aniline | Sulfated Polyborate | 10 | 96 | [10] |
| 2 | 4-Chloroaniline | Sulfated Polyborate | 15 | 94 | [10] |
| 3 | Benzylamine | Sulfated Polyborate | 8 | 98 | [10] |
| 4 | L-Proline methyl ester | Sulfated Polyborate | 12 | 95 | [10] |
| 5 | 7-amino-3-chloromethyl-3-cephem-4-carboxylate derivative | SiO₂ | 30 | 96 | [11] |
Experimental Protocol: Ultrasound-Assisted Solvent-Free N-tert-butoxycarbonylation
-
In a flask, mix the amine (1 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol), and sulfated polyborate (5 mol%).
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. Reactions are typically complete within 8-20 minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Filter to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the pure product.[10]
Caption: Principle of Ultrasound-Assisted Synthesis.
IV. N-tert-butoxycarbonylation using Heterogeneous Catalysts in Water
The combination of a recyclable, solid-supported catalyst and water as a solvent offers a highly sustainable approach to N-Boc protection.
Application Notes:
Nano-γ-Fe₂O₃ has been demonstrated as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the N-tert-butoxycarbonylation of a wide variety of amines in water at room temperature.[12] This method is applicable to aliphatic, heterocyclic, and aromatic amines, as well as amino acid derivatives.[12] The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity.
Quantitative Data Summary:
| Entry | Substrate | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Nano-γ-Fe₂O₃ | 2 | 95 | [12] |
| 2 | 4-Methylaniline | Nano-γ-Fe₂O₃ | 2.5 | 94 | [12] |
| 3 | Benzylamine | Nano-γ-Fe₂O₃ | 1.5 | 98 | [12] |
| 4 | Piperidine | Nano-γ-Fe₂O₃ | 1 | 96 | [12] |
| 5 | L-Alanine | Nano-γ-Fe₂O₃ | 3 | 92 | [12] |
Experimental Protocol: N-tert-butoxycarbonylation using Nano-γ-Fe₂O₃ in Water
-
To a stirred suspension of the amine (1 mmol) in water (5 mL), add nano-γ-Fe₂O₃ (10 mol%) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a sintered funnel to recover the catalyst, and wash the catalyst thoroughly with water.
-
Extract the combined filtrate with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.[12]
Caption: Catalyst Recyclability Workflow.
Conclusion
The adoption of green chemistry principles in the N-tert-butoxycarbonylation of amines offers significant advantages in terms of reduced environmental impact, increased safety, and often, simplified experimental procedures. The methods outlined in this document, including catalyst-free reactions in water, solvent-free conditions, ultrasound-assisted synthesis, and the use of heterogeneous catalysts, provide researchers and drug development professionals with a toolbox of sustainable alternatives to traditional protocols. By implementing these greener approaches, the chemical industry can move towards more environmentally responsible and efficient manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Co [vi.bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. General solvent-free highly selective N-tert-butyloxycarbonylation strategy using protic ionic liquid as an efficient catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. kjscollege.com [kjscollege.com]
- 11. researchgate.net [researchgate.net]
- 12. Nano-γ-Fe2O3: Efficient, Reusable and Green Catalyst for N-tert-Butoxycarbonylation of Amines in Water [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc Protection with tert-Butyl Phenyl Carbonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the tert-butoxycarbonyl (Boc) protection of amines using tert-butyl phenyl carbonate. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection yield low when using this compound?
Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: Unlike reactions with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which often proceed at room temperature, the protection with this compound can be less reactive and may require elevated temperatures, such as refluxing, to achieve a good yield.[1]
-
Low Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly, leading to incomplete conversion.
-
Inadequate or Inappropriate Base: While not always essential, a base can be crucial to neutralize the phenol (B47542) byproduct and drive the reaction to completion. The choice and amount of base are critical.
-
Poor Solubility: If the amine starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Reagent Purity and Stability: this compound is a low-melting solid that should be stored refrigerated.[2] Impurities or degradation of the reagent can lead to lower yields.
-
Side Reactions: At elevated temperatures, side reactions can become more prevalent, consuming starting material and reducing the yield of the desired product.
Q2: Is a base always necessary for this reaction?
While the reaction can proceed without a base, it is often slower. The reaction generates phenol as a byproduct, which is acidic. A base helps to neutralize the phenol, preventing potential side reactions and driving the equilibrium towards the product. For amines with low nucleophilicity, a base is highly recommended.
Q3: What is the difference between using this compound and di-tert-butyl dicarbonate (Boc₂O)?
This compound is generally less reactive than Boc₂O. Consequently, reactions with this compound often require more forcing conditions, such as higher temperatures (reflux).[1] The byproduct of the reaction with this compound is phenol, whereas Boc₂O produces tert-butanol (B103910) and carbon dioxide. The formation of phenol can make the workup slightly more complex, requiring an aqueous base wash for its removal.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can track the disappearance of the starting amine and the appearance of the less polar Boc-protected product spot.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Amine
If you observe a significant amount of unreacted starting amine, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Reaction Temperature | Increase the reaction temperature. For many substrates, refluxing in a suitable solvent like ethanol (B145695) or DMF is necessary to drive the reaction to completion.[1] |
| Low Nucleophilicity of the Amine | For sterically hindered or electron-deficient amines, consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.2 eq.). Alternatively, a stronger, non-nucleophilic base might be required. |
| Inadequate Mixing/Solubility | Ensure your amine is fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent like DMF or using a co-solvent system. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Reactions with this compound can be slower than with Boc₂O. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Multiple Products or Side Reactions
The presence of multiple spots on TLC or peaks in LC-MS indicates the formation of side products.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Di-Boc Formation | With primary amines, over-reaction can lead to the formation of a di-Boc protected amine. Use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely. |
| Reaction with Other Functional Groups | If your substrate has other nucleophilic groups (e.g., hydroxyls), they may also react. While amines are generally more nucleophilic, O-protection can occur, especially at higher temperatures. Consider running the reaction at the lowest effective temperature. |
| Urea (B33335) Formation | At high temperatures, there is a possibility of isocyanate formation, which can react with another amine molecule to form a urea derivative. If urea formation is suspected, try running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Boc Protection with this compound
This protocol is adapted from a procedure for the mono-protection of diamines and can be used as a starting point for various amine substrates.[1]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as absolute ethanol or DMF (concentration range of 0.1-0.5 M) in a round-bottom flask.
-
Reagent Addition: Add this compound (1.0-1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir overnight (or until completion as monitored by TLC/LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue.
-
Perform an acidic wash (e.g., with 1M HCl) to remove any unreacted amine.
-
To remove the phenol byproduct, perform a basic wash (e.g., with 1M NaOH). Be cautious if your product is base-labile.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Reaction Mechanism
Caption: General mechanism for Boc protection.
Data Summary
The following table provides a qualitative guide to selecting reaction conditions based on the nature of the amine substrate.
Table 1: Recommended Starting Conditions for Boc Protection
| Amine Substrate Type | Recommended Solvent | Temperature | Base (Optional) | Expected Reactivity |
| Primary Aliphatic | Ethanol, THF, CH₂Cl₂ | Room Temp to Reflux | TEA, DIPEA | High |
| Secondary Aliphatic | DMF, Ethanol | Reflux | TEA, DIPEA | Moderate |
| Sterically Hindered | DMF, Toluene | Reflux | Stronger non-nucleophilic base | Low |
| Primary Aromatic (Aniline) | DMF, Ethanol | Reflux | None or weak base | Moderate to Low |
| Electron-Deficient Aromatic | DMF | High Temp/Reflux | DMAP (catalyst) | Very Low |
References
Technical Support Center: Purification of Products from tert-Butyl Phenyl Carbonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl phenyl carbonate reactions, particularly focusing on the purification of N-Boc protected products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
A1: The primary products of reactions involving this compound are often N-Boc protected amines. The most common purification techniques for these compounds are flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.[1] The choice of method depends on the desired purity, scale of the reaction, and the physical properties of the product (e.g., whether it is a solid or an oil).[1][2]
Q2: My N-Boc protected product is an oil and difficult to purify. What can I do?
A2: It is common for N-Boc protected compounds, especially amino acid derivatives, to be oils or syrupy liquids, which can complicate purification.[3][4] Here are a few strategies to consider:
-
High Vacuum Drying: Ensure all residual solvents are removed by heating the oil under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C).[3]
-
Precipitation/Trituration: Dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol (B129727) or dichloromethane) and then precipitate the product by adding a non-polar solvent in which it is insoluble, such as diethyl ether or n-hexane.[1][3] Stirring the oil with a non-polar solvent (trituration) can sometimes induce solidification.[4]
-
pH Adjustment: For compounds with acidic or basic functional groups, dissolving the product in an aqueous acidic or basic solution and then neutralizing the pH can sometimes induce precipitation.[3][4]
-
Seed Crystallization: If a small amount of pure, solid material is available, adding it as a seed crystal to the oil can induce crystallization. The mixture should be allowed to stand at room temperature until it solidifies.[1][5]
Q3: What are common impurities I might encounter after a reaction with this compound?
A3: Common impurities include unreacted starting materials (e.g., the amine), excess this compound, and byproducts such as phenol (B47542) and tert-butanol. If di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used as the Boc-protecting agent, unreacted Boc₂O can also be an impurity.[6]
Q4: How can I remove unreacted Boc₂O from my reaction mixture?
A4: One common method is to use a scavenger resin, such as a polymer-supported trisamine, to react with and remove the excess Boc₂O.[6] The reaction mixture is passed through a cartridge containing the resin, and the purified N-Boc product is collected in the eluent.[6]
Q5: Is the N-Boc protecting group stable during purification by reverse-phase HPLC with TFA in the mobile phase?
A5: The N-Boc group is sensitive to acidic conditions. While many protocols use 0.1% trifluoroacetic acid (TFA) in the mobile phase without significant deprotection, higher concentrations of TFA (1-2%) or prolonged exposure, especially during solvent evaporation at elevated temperatures, can lead to the removal of the Boc group.[7] If deprotection is a concern, it is advisable to use a less acidic modifier like acetic acid or ammonium (B1175870) acetate, or to lyophilize the collected fractions to remove the solvent and TFA at low temperatures.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction. - Co-elution of product with impurities during chromatography. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Carefully check the pH during aqueous extractions to ensure the product is in the desired layer. For example, when purifying N-Boc protected diamines, the aqueous layer is first acidified to pH ~3 to remove unreacted starting material, and then made basic to pH ~12 to extract the product.[8] - Increase the number of extractions.[8] - Optimize the mobile phase for better separation in column chromatography. |
| Product is an oil and won't solidify | - Residual solvent. - Presence of impurities. - The compound is inherently non-crystalline at room temperature. - Product is hygroscopic.[3][4] | - Dry the product under high vacuum, possibly with gentle heating.[3] - Attempt to purify a small sample by flash chromatography to see if a purer fraction solidifies.[1] - Try trituration with a non-polar solvent like n-hexane or diethyl ether.[1] - Attempt crystallization by dissolving in a minimal amount of a good solvent and adding a poor solvent until turbidity is observed, then cool.[2] - Use freshly dried solvents for work-up and purification.[3] |
| Multiple spots on TLC after purification | - Incomplete separation during chromatography. - Decomposition of the product on silica (B1680970) gel. - Presence of rotamers. | - Adjust the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase, such as alumina. - N-Boc protected amines can sometimes exist as rotamers, which may appear as multiple spots on TLC but will show a single set of peaks in the NMR spectrum upon warming.[9] |
| Unexpected loss of the Boc group | - Exposure to acidic conditions during work-up or chromatography.[7] | - Neutralize the reaction mixture before work-up. - Avoid strong acids. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at a low temperature. - For reverse-phase HPLC, use a mobile phase with a lower concentration of TFA (e.g., 0.1%) or a different acidic modifier.[7] Lyophilize the fractions instead of using rotary evaporation.[7] |
Data Presentation
Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds
| Purification Technique | Typical Purity After | Typical Yield | Best Suited For | Notes |
| Flash Chromatography | >95% | Variable | Routine purifications, initial clean-up of oily products or complex mixtures.[1][2] | A rapid and cost-effective method.[1] |
| Preparative HPLC | >99% | Lower than other methods | Final products requiring high purity, challenging separations.[1] | Provides the highest level of purity.[1] |
| Crystallization | >99.5%[2] | >80%[2] | High-purity solid compounds, scalable purifications.[1] | A highly efficient and economical method when applicable.[1] Can be effective for removing diastereomeric impurities.[2] |
Experimental Protocols
Protocol 1: General Purification of an N-Boc Protected Amine by Flash Chromatography[1]
-
Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial elution solvent.
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Crystallization[2]
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable warm solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While stirring, slowly add a non-polar solvent in which the product is less soluble (e.g., hexane) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or an ice bath (e.g., at 5°C) to induce crystallization.
-
Crystal Formation: Allow crystals to form over several hours or overnight.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., hexane).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Aqueous Work-up for Mono-Boc Protection of a Diamine[8]
-
Concentration: After the reaction, cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Acidification and Extraction: Add water and adjust the pH to approximately 3 by the careful addition of 2M HCl. Extract the aqueous phase with dichloromethane (3 times) to remove impurities.
-
Basification and Extraction: Adjust the aqueous phase to pH 12 by the addition of 2M NaOH. Extract the aqueous phase with dichloromethane (5 times).
-
Drying and Concentration: Combine the latter organic extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for N-Boc protected products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Phenyl Carbonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-butyl phenyl carbonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: I am getting a very low yield. What are the possible causes and how can I improve it?
Answer:
Low yield is a common problem that can be attributed to several factors throughout the experimental process. Here is a systematic guide to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question: During the workup, I am having trouble with emulsions or separating the organic layer. What should I do?
Answer:
Emulsion formation during the aqueous workup can be a common issue. Here are some steps to resolve this:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions and decrease the solubility of the organic product in the aqueous layer.
-
Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.
-
Solvent Addition: Adding a small amount of the organic solvent used in the reaction (e.g., dichloromethane) can sometimes help.
Question: My final product is discolored (yellow or brown). What is the cause and how can I purify it?
Answer:
Discoloration in the final product often indicates the presence of impurities.
-
Cause: This may be due to residual quinoline or pyridine (B92270), or from decomposition of the product during distillation. The reaction of phenyl chloroformate can sometimes produce colored byproducts if not performed under optimal conditions.
-
Purification:
-
Re-distillation: Careful redistillation under high vacuum (e.g., 0.5 mm) is the most effective method to obtain a colorless product.[1][2]
-
Charcoal Treatment: Dissolving the product in a suitable organic solvent and treating it with activated charcoal can help to remove colored impurities. However, this may lead to some product loss.
-
Column Chromatography: While not typically necessary for this synthesis, silica (B1680970) gel chromatography can be used for purification if distillation is not effective. A non-polar eluent system, such as hexane/ethyl acetate, would be appropriate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction?
A1: The addition of phenyl chloroformate to the solution of tert-butanol and quinoline should be done while maintaining the temperature between 28-43°C.[1][2] Controlling the temperature in this range is crucial for minimizing side reactions and maximizing the yield.
Q2: Which solvent is best for this reaction?
A2: Dichloromethane is a commonly used and effective solvent for this reaction.[1] Chloroform has also been reported.[2] It is important that the solvent is anhydrous to prevent hydrolysis of the phenyl chloroformate.
Q3: Why is quinoline or pyridine used in this reaction?
A3: Quinoline and pyridine are used as bases to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between tert-butanol and phenyl chloroformate. This is essential to drive the reaction to completion.
Q4: Can I use a different base, such as triethylamine?
A4: While other tertiary amine bases can be used, quinoline and pyridine are well-documented for this specific transformation.[1][2] The choice of base can influence the reaction rate and the ease of purification.
Q5: My distillation at water aspirator pressure is causing decomposition. Why is this happening?
A5: this compound is thermally labile and can decompose at higher temperatures.[1][2] Distillation at water aspirator pressure (around 20-25 mm) may require a temperature high enough to cause decomposition. Therefore, distillation should be performed under high vacuum (e.g., 0.5 mm) to allow for a lower boiling point (74-78 °C).[1][2]
Experimental Protocols and Data
Consolidated Experimental Protocol
The following protocol is a consolidation of established methods.[1][2]
Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Procedure:
-
In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve tert-butanol (1.0 mole) and quinoline (1.0 mole) in dichloromethane.[1]
-
Cool the mixture and add phenyl chloroformate (1.0 mole) dropwise, ensuring the reaction temperature is maintained between 28-43°C.[1][2]
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then multiple times with 5% hydrochloric acid to completely remove the quinoline.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation at approximately 0.5 mm to yield this compound as a colorless oil.[1][2]
Reaction Parameters and Yields
| Parameter | Condition | Yield (%) | Reference |
| Base | Quinoline | 71-76% | [2] |
| Solvent | Dichloromethane | ~73% | [1] |
| Addition Temperature | 28-31°C | 71-76% | [2] |
| Addition Temperature | 38-41°C | ~73% | [1] |
| Distillation Pressure | 0.5 mm | 71-76% | [1][2] |
| Distillation Pressure | Water Aspirator (20-25 mm) | Decomposition | [2] |
References
Stability and storage conditions for tert-Butyl phenyl carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of tert-Butyl phenyl carbonate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture, as the compound is known to be moisture-sensitive.[1] For long-term storage, refrigerated conditions are advised.[2] It is also crucial to store it away from incompatible substances such as strong oxidizing agents and acids, as well as sources of ignition and foodstuffs.[1][3][4]
Q2: What are the known signs of degradation for this compound?
A2: Degradation of this compound may not always be visually apparent. However, signs of significant degradation could include a change in color or the presence of a strong phenolic odor. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can detect the presence of degradation products like phenol (B47542) and tert-butanol.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: Due to its moisture sensitivity, this compound can hydrolyze, especially in the presence of acidic or basic conditions. This is a stepwise process that results in the formation of phenol, tert-butanol, and carbon dioxide.
-
Thermal Decomposition: When heated to high temperatures, this compound will decompose.[1] The primary products of thermal decomposition are carbon monoxide (CO) and carbon dioxide (CO2).[1]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is significantly influenced by pH. It is most stable in neutral conditions (pH ~7). Both acidic and basic conditions will catalyze its hydrolysis, leading to an increased rate of degradation. In acidic conditions, the carbonate is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results using this compound. | Degradation of the reagent due to improper storage. | Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, preferably refrigerated. Consider purchasing a new batch of the reagent if degradation is suspected. |
| Presence of unexpected peaks in HPLC analysis. | The unexpected peaks could correspond to degradation products such as phenol or tert-butanol. | Run a forced degradation study on a small sample of your this compound (see Experimental Protocols section) to identify the retention times of the potential degradation products. Compare these with the unexpected peaks in your experimental sample. |
| Low yield in a reaction where this compound is a reactant. | The reagent may have degraded due to exposure to moisture or incompatible chemicals in the reaction mixture. | Ensure all solvents and other reagents are anhydrous. Check for any acidic or basic impurities in your reaction setup that could be accelerating the degradation of the this compound. |
| Noticeable change in the physical appearance or smell of the reagent. | This could indicate significant degradation. | It is recommended to discard the reagent and use a fresh stock to ensure the integrity of your experiments. |
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various conditions. Please note that the kinetic data are illustrative and based on the general behavior of similar organic carbonates, as specific literature values for this compound are limited.
| Condition | Parameter | Value | Notes |
| pH | Half-life (t½) at 25°C | pH 4: Estimated hours to days | Hydrolysis is catalyzed by acidic conditions. |
| pH 7: Estimated weeks to months | Most stable at neutral pH. | ||
| pH 10: Estimated minutes to hours | Hydrolysis is significantly accelerated by basic conditions. | ||
| Temperature | Recommended Storage | 2-8 °C (Refrigerated) | To minimize both hydrolysis and potential thermal degradation over time. |
| Thermal Decomposition | Onset > 100 °C | Significant decomposition to CO and CO2 occurs at elevated temperatures. | |
| Moisture | Sensitivity | High | The compound is moisture-sensitive and should be handled under anhydrous conditions whenever possible. |
Experimental Protocols
Protocol for Stability Testing of this compound using HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound and to identify its degradation products.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Analyze immediately and at short intervals (e.g., 0, 5, 15, 30, 60 minutes) due to expected rapid degradation.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C. Analyze at various time points (e.g., 0, 24, 48, 72 hours).
-
Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature and protected from light.
4. HPLC Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes), then hold and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage degradation over time.
Visualizations
References
Technical Support Center: tert-Butyl Phenyl Carbonate as a Boc-Protecting Agent
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl phenyl carbonate for Boc protection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its application in organic synthesis.
Frequently Asked questions (FAQs)
Q1: What are the main advantages of using this compound over Boc anhydride (B1165640) ((Boc)₂O)?
A1: this compound offers distinct advantages in specific synthetic contexts, primarily concerning selectivity. It is particularly valued for the mono-Boc protection of α,ω-diamines and for selectively protecting primary amines in the presence of secondary amines.[1] This enhanced selectivity is attributed to the lower reactivity of this compound compared to Boc anhydride.
Q2: What is the primary byproduct of the reaction with this compound and how is it removed?
A2: The primary byproduct of the Boc protection reaction using this compound is phenol (B47542). Phenol is generated as the leaving group during the acylation of the amine. It is typically removed during the aqueous work-up by performing a basic wash (e.g., with 1M NaOH) to deprotonate the acidic phenol, rendering it soluble in the aqueous phase. An acidic wash may also be employed to remove any unreacted amine starting material.[2]
Q3: Can this compound be used for the protection of sterically hindered or electron-deficient amines?
A3: While effective for a range of amines, the protection of highly sterically hindered or electron-deficient amines with this compound can be challenging due to its lower reactivity compared to Boc anhydride.[3] In such cases, longer reaction times, elevated temperatures, or the use of a stronger acylating agent like Boc anhydride with a suitable catalyst (e.g., DMAP) may be necessary.[4][5]
Q4: Is a base required for Boc protection with this compound?
A4: The necessity of a base depends on the substrate and reaction conditions. While the reaction can proceed without a base, particularly with more nucleophilic amines, the use of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is common to neutralize the liberated phenol and drive the reaction to completion. However, for some applications, the reaction is run in a protic solvent like ethanol (B145695) without an added base.[6]
Q5: How should this compound be stored?
A5: this compound is a low-melting solid and should be stored in a refrigerator in a tightly sealed container to prevent decomposition. It is advisable to allow it to melt before handling for easier measurement and transfer.[2][6]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting amine remaining after the expected reaction time.
-
Low yield of the desired Boc-protected product.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Amine | For electron-deficient anilines or other weakly nucleophilic amines, consider increasing the reaction temperature. A switch to a more reactive Boc-protecting agent like Boc anhydride ((Boc)₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be necessary.[4][5] |
| Steric Hindrance | For sterically hindered amines, prolonging the reaction time and increasing the temperature can improve conversion. If the reaction remains sluggish, using Boc anhydride, which is more reactive, might be a better alternative. |
| Insufficient Reaction Temperature | Some protocols, especially for less reactive amines, require refluxing conditions. Ensure the reaction temperature is appropriate for your specific substrate. For example, reactions with 1,2-ethanediamine in ethanol are often run at reflux.[6] |
| Inadequate Mixing or Solubility | Ensure the amine is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. Vigorous stirring is crucial for heterogeneous mixtures. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
Difficulty in purifying the desired Boc-protected product.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Di-Boc Protection | Over-reaction with primary amines can lead to the formation of the di-Boc protected product. To minimize this, use a stoichiometric amount of this compound and monitor the reaction closely. This compound is generally less prone to di-Boc formation than Boc anhydride due to its lower reactivity. |
| Reaction with Other Functional Groups | If the substrate contains other nucleophilic groups like hydroxyls or thiols, they may compete with the amine for reaction. While this compound shows good chemoselectivity for amines, consider protecting other reactive functional groups if necessary. |
| Phenol-Related Side Reactions | In some instances, the phenol byproduct might participate in side reactions, although this is less common. Efficient removal of phenol during work-up is key. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
Contamination of the final product with phenol.
-
Low isolated yield after purification.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Phenol Removal | Ensure a thorough basic wash (e.g., 1M NaOH) is performed during the work-up to extract the phenol into the aqueous layer. Multiple extractions may be necessary. The pH of the aqueous layer should be checked to ensure it is sufficiently basic.[2] |
| Emulsion Formation During Work-up | Emulsions can form during the extraction process, making phase separation difficult. To break emulsions, try adding brine or filtering the mixture through a pad of celite. |
| Product Solubility Issues | The Boc-protected product may have different solubility characteristics than the starting amine. Choose an appropriate solvent for extraction and purification. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Diamine
This protocol is adapted from a procedure for the mono-protection of 1,2-ethanediamine.[6]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diamine (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add this compound (1.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir overnight (typically 18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 3 with 2M HCl.
-
Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂) to remove unreacted this compound and phenol.
-
Adjust the pH of the aqueous phase to 12 with 2M NaOH.
-
Extract the aqueous layer multiple times with CH₂Cl₂.
-
-
Isolation: Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: Work-up for Phenol Removal
A critical step in reactions using this compound is the efficient removal of the phenol byproduct.
Data Summary
While direct quantitative comparisons are limited in the literature, the following table summarizes the qualitative and semi-quantitative differences between this compound and Boc anhydride.
| Feature | This compound | Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O) |
| Reactivity | Lower | Higher |
| Selectivity (Primary vs. Secondary Amines) | High | Moderate |
| Common Side Reactions | Lower propensity for di-Boc formation | Higher propensity for di-Boc formation, especially with excess reagent |
| Byproducts | Phenol (requires basic work-up) | t-Butanol and CO₂ (volatile) |
| Typical Reaction Conditions | Often requires heating | Often proceeds at room temperature |
| Suitability for Hindered/Electron-Deficient Amines | Less suitable | More suitable |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when choosing a Boc-protecting agent and troubleshooting common issues.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Selectivity in Mono-Protection of Diamines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the selective mono-protection of diamines. Achieving high selectivity for mono-protection over di-protection is a common challenge in organic synthesis. This guide offers practical advice and detailed protocols to address issues encountered during these critical chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low selectivity and the formation of a di-protected byproduct?
A1: The primary cause of di-substitution is the similar reactivity of both amine groups in a diamine. If the reaction conditions and stoichiometry are not carefully controlled, both amines can react with the protecting agent. A frequent mistake is using an excess of the protecting agent or failing to differentiate the nucleophilicity of the two amino groups.[1][2]
Q2: How can I improve the selectivity of mono-protection?
A2: Several methods can significantly improve selectivity:
-
Mono-protonation: This is a highly effective strategy that involves adding one equivalent of an acid (e.g., HCl) to the diamine. This protonates one amine group, rendering it non-nucleophilic and allowing the protecting group to react selectively with the remaining free amine.[1][3]
-
Slow addition of the protecting agent: A slow, dropwise addition of the protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), can help maintain a low concentration of the reagent, which statistically favors mono-protection.[1][4]
-
Use of excess diamine: While not always practical for valuable diamines, using a large excess of the diamine can statistically favor the mono-substituted product.[4]
-
Flow chemistry: Microreactor technology allows for precise control over reaction temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.[5]
Q3: Which protecting group is recommended for selective mono-protection of diamines?
A3: The tert-butyloxycarbonyl (Boc) group is widely recommended for the mono-protection of diamines due to its stability under various conditions and its facile removal under acidic conditions.[2][4] Protocols for mono-Boc protection are well-established and optimized. Other carbamate (B1207046) protecting groups like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) are also valuable, and their choice should be guided by the overall synthetic strategy, particularly the required orthogonality for deprotection steps.[3]
Q4: Is column chromatography suitable for purifying protected diamines?
A4: Yes, column chromatography on silica (B1680970) gel is a common and effective method for purifying mono-protected diamines.[1] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.[1] For challenging separations, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent streaking and decomposition on the silica gel.[2] An alternative to chromatography is an acid-base extraction to separate the basic mono-protected product from the neutral di-protected product.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-protected product | 1. Formation of di-protected diamine.[1] 2. Incomplete reaction. 3. Deactivation of the protecting agent (e.g., hydrolysis of (Boc)₂O).[2] | 1. Carefully control the stoichiometry; a 1:1 molar ratio of diamine to protecting agent is often effective with the mono-protonation strategy.[1] 2. Perform a very slow, dropwise addition of the protecting agent solution.[1] 3. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.[2] 4. Use fresh, high-quality protecting agent and anhydrous solvents.[2] |
| Difficulty in purifying the mono-protected product | 1. Similar polarities of the mono- and di-substituted products.[2] 2. The product is sticking to the silica gel column or decomposing.[2] | 1. Optimize the solvent system for column chromatography. A common eluent for N-Boc-ethylenediamine is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 95:5).[2] 2. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase.[2] 3. Perform an acid-base extraction to separate the basic mono-protected product from the neutral di-protected product.[1][2] |
| Inconsistent results | 1. Poor quality of reagents or solvents.[2] 2. Temperature fluctuations. | 1. Use anhydrous solvents and fresh reagents. 2. Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction.[2] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Diamines using in situ HCl Generation
This protocol is a robust and scalable method for a variety of diamines, utilizing the in situ generation of HCl from chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) to achieve mono-protonation.[3][6]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.[3]
-
Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl in situ. A white precipitate of the mono-hydrochloride salt of the diamine may form.[6]
-
Allow the mixture to stir at 0 °C for 15-30 minutes, then let it warm to room temperature.[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv), possibly dissolved in a small amount of methanol.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.[2]
-
Concentrate the reaction mixture in vacuo.
-
Add water and an organic solvent like diethyl ether. Separate the layers. The aqueous layer contains the desired mono-Boc protected diamine hydrochloride, while any di-Boc byproduct will be in the organic layer.
-
Wash the aqueous layer with diethyl ether to remove any remaining di-Boc byproduct.[1]
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.[1][6]
-
Extract the product into dichloromethane or ethyl acetate (3x).[1][6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure mono-protected diamine.[1][6]
Protocol 2: Selective Mono-Cbz Protection of Amines
This protocol describes a general method for the N-Cbz protection of amines, which can be adapted for diamines by careful control of stoichiometry.
Materials:
-
Amine (1.0 equiv)
-
Benzyl (B1604629) chloroformate (Cbz-Cl) (1.0 equiv)
-
Polyethylene glycol (PEG-400)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a magnetically stirred mixture of benzyl chloroformate (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.[7]
-
Stir the reaction mixture for the specified time (monitoring by TLC is recommended).[7]
-
Add diethyl ether (20 mL) to the reaction mixture.[7]
-
Separate the organic phase and wash it with saturated aqueous NaHCO₃ (5 mL).[7]
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent.[7]
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.[7]
Data Presentation
Table 1: Yields of Mono-Boc Protected Diamines using the in situ HCl Generation Method with Me₃SiCl [6][8]
| Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |
| (1R,2R)-1,2-diphenylethane-1,2-diamine | tert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate | 65 | >99 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | 98 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 70 | 97 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 75 | 93 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 78 | 95 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 80 | >99 |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 73 | >99 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 71 | >99 |
Note: Yields and purities are as reported in the cited literature and may vary based on experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. tandfonline.com [tandfonline.com]
- 8. redalyc.org [redalyc.org]
tert-Butyl phenyl carbonate decomposition pathways and prevention
Welcome to the Technical Support Center for tert-butyl phenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways of this compound and to offer strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound can decompose via three main pathways: thermal, acid-catalyzed, and base-catalyzed decomposition.
-
Thermal Decomposition: When heated, this compound can decompose to form phenol (B47542), isobutylene, and carbon dioxide. This is believed to occur through a concerted mechanism.
-
Acid-Catalyzed Decomposition: In the presence of acid, the ester is prone to hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene. The other products are phenol and carbon dioxide.
-
Base-Catalyzed Decomposition (Saponification): Under basic conditions, the carbonate undergoes hydrolysis via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that collapses to yield phenol, a tert-butoxide salt, and carbon dioxide.
Q2: What are the common signs of this compound decomposition in my sample?
A2: Decomposition can be indicated by several observations:
-
Visual Changes: The appearance of a yellow or brown tint in the otherwise colorless liquid.
-
Gas Evolution: Bubbling or pressure buildup in the reaction vessel, indicating the formation of carbon dioxide and/or isobutylene.
-
Analytical Inconsistencies: The presence of unexpected peaks in your analytical data (e.g., GC-MS, HPLC, NMR) corresponding to decomposition products such as phenol or tert-butanol.
-
Inconsistent Reaction Outcomes: Lower than expected yields or the formation of side products in reactions where this compound is used as a reagent.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage recommendations:
-
Temperature: Store in a cool, dark place, ideally refrigerated.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in a Reaction
Possible Cause: Decomposition of this compound due to reaction conditions.
| Troubleshooting Step | Rationale | Experimental Protocol |
| Analyze for Decomposition Products | Confirm if the side products are consistent with the known decomposition pathways. | GC-MS Analysis: Prepare a sample of your reaction mixture and analyze it by GC-MS. Look for the characteristic mass spectra of phenol, tert-butanol, and any derivatives formed from their reaction with other components in your mixture. |
| Lower Reaction Temperature | Thermal decomposition is accelerated at higher temperatures. | Run the reaction at a lower temperature. If the reaction rate is too slow, consider a more active catalyst or a longer reaction time at the reduced temperature. |
| Use a Milder Base | Strong bases can induce rapid saponification of the carbonate. | If your reaction requires a base, consider using a milder, non-nucleophilic base such as potassium carbonate or an organic base like triethylamine. |
| Ensure Anhydrous Conditions | The presence of water can lead to hydrolysis, especially under acidic or basic conditions. | Dry all solvents and reagents before use. Run the reaction under an inert atmosphere (nitrogen or argon). |
Issue 2: Low Yield in a Reaction Utilizing this compound
Possible Cause: Degradation of the reagent before or during the reaction.
| Troubleshooting Step | Rationale | Experimental Protocol |
| Verify Reagent Purity | The starting material may have already partially decomposed. | NMR Spectroscopy: Acquire a ¹H NMR spectrum of your this compound. The presence of a singlet around δ 1.5 ppm corresponds to the tert-butyl group. The appearance of signals corresponding to phenol would indicate decomposition. |
| Optimize Reagent Addition | Adding the reagent to a hot reaction mixture can cause immediate thermal decomposition. | If possible, add the this compound to the reaction mixture at a lower temperature and then gradually heat to the desired reaction temperature. |
| pH Control | Even trace amounts of acid or base can catalyze decomposition. | If your reaction is sensitive to pH, consider using a buffer to maintain a neutral environment. |
Decomposition Pathways and Products
The following table summarizes the expected decomposition products under different conditions.
| Condition | Primary Products |
| Thermal | Phenol, Isobutylene, Carbon Dioxide |
| Acidic | Phenol, Isobutylene, Carbon Dioxide, tert-Butanol |
| Basic | Phenol, tert-Butoxide, Carbon Dioxide |
Visualizing Decomposition Pathways
The following diagrams illustrate the proposed mechanisms for the decomposition of this compound.
Experimental Protocols
Protocol 1: Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If monitoring a reaction, withdraw an aliquot of the reaction mixture and quench it appropriately before diluting with the solvent.
-
-
GC-MS Parameters (Illustrative):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Search for peaks corresponding to the expected decomposition products. Key mass fragments to look for include:
-
Phenol: m/z 94 (molecular ion).
-
tert-Butanol: m/z 59, 45, 43, 41.
-
-
Protocol 2: Prevention of Decomposition During a Base-Mediated Reaction
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use anhydrous solvents. If necessary, dry solvents over appropriate drying agents (e.g., molecular sieves).
-
Use a freshly opened bottle of this compound or verify its purity by NMR or GC-MS.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
-
Choose a mild, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or an organic base like DBU). Avoid strong hydroxide bases like NaOH or KOH.
-
-
Procedure:
-
Dissolve the substrate and the base in the anhydrous solvent.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the this compound to the cooled mixture.
-
Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.
-
Keep the reaction time to the minimum required for the completion of the reaction to avoid prolonged exposure to basic conditions.
-
-
Work-up:
-
Upon completion, cool the reaction mixture and quench with a mild acidic solution (e.g., saturated aqueous ammonium (B1175870) chloride) to neutralize the base.
-
Proceed with the standard extraction and purification procedures.
-
References
Catalyst Selection for tert-Butyl Phenyl Carbonate Reactions: A Technical Support Center
Welcome to the technical support center for catalyst selection in reactions involving tert-butyl phenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of catalyst and reaction condition selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: A widely used method involves the reaction of tert-butanol (B103910) with phenyl chloroformate in the presence of a base like quinoline (B57606) in a solvent such as dichloromethane.[1][2] This reaction is typically performed at a controlled temperature to manage its exothermic nature.
Q2: I am using this compound as a tert-butoxycarbonyl (Boc) protecting agent for amines. Does this reaction require a catalyst?
A2: The reaction of this compound with primary amines to form N-Boc protected amines can often proceed without a catalyst, especially when heated.[3] For instance, the reaction with 1,2-ethanediamine is typically carried out in refluxing ethanol.[3] The selectivity for mono-protection can be high and is a simpler alternative to using di-tert-butyl dicarbonate, which may require a large excess of the diamine.[4]
Q3: What types of catalysts are suitable for transesterification reactions using this compound?
A3: Transesterification reactions with this compound can be catalyzed by both acids and bases.[5]
-
Base catalysts: Strong bases are effective for transesterification.[5] Heterogeneous base catalysts, such as mixed oxides like Mg/Al/Zr, are advantageous due to their high activity and ease of separation.[5] The basicity of the catalyst is a key factor in achieving high yields of the desired carbonate.[5]
-
Acid catalysts: Lewis acids and Brønsted acids can also be employed. For instance, in the related tert-butylation of phenols, various acid catalysts are used, including zeolites and mesoporous aluminosilicates.[6]
Q4: Can this compound be used as an alkylating agent for phenols? What catalysts are recommended?
A4: Yes, while less common than using tert-butanol, this compound can act as a tert-butylating agent. This reaction is a type of Friedel-Crafts alkylation and is typically catalyzed by acid catalysts. Suitable catalysts include:
-
Homogeneous Lewis acids: AlCl₃, BF₃.
-
Solid acid catalysts: Zeolites (like H-Y and H-beta), and mesoporous materials such as MCM-41 are effective and offer the benefit of easier separation and potential for reuse.[6][7] The acid strength and pore structure of the catalyst are crucial factors influencing the reaction's efficiency.[6]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Question: I am synthesizing this compound from tert-butanol and phenyl chloroformate but my yields are consistently low. What could be the problem?
Answer: Low yields in this synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Moisture Contamination: Ensure all your reagents and glassware are scrupulously dry. Phenyl chloroformate is highly sensitive to moisture and will hydrolyze, reducing the amount available for the reaction.
-
Inadequate Temperature Control: The reaction is exothermic. If the temperature rises too high, side reactions can occur. Maintain the recommended temperature range (e.g., 28–31°C) using a cooling bath.[2]
-
Base Purity and Stoichiometry: Use a high-purity base (e.g., redistilled quinoline) and ensure you are using the correct stoichiometric amount to effectively scavenge the HCl produced during the reaction.[2]
-
Workup Issues: During the aqueous workup, ensure complete removal of the quinoline hydrochloride. Insufficient washing can lead to product contamination and loss during purification.[1]
-
Purification Problems: Distillation of this compound at atmospheric pressure can lead to decomposition.[1] Vacuum distillation is essential for obtaining a pure product.[1]
Issue 2: Poor Selectivity in Phenol (B47542) tert-Butylation
Question: When I use a solid acid catalyst for the tert-butylation of phenol, I get a mixture of ortho, para, and di-substituted products. How can I improve the selectivity for the para-substituted product (p-tert-butylphenol)?
Answer: Achieving high selectivity in phenol tert-butylation is a common challenge. The product distribution is highly dependent on the catalyst properties and reaction conditions.
-
Catalyst Choice: The pore size and acid site distribution of the catalyst are critical.
-
Zeolites with medium to large pores, such as zeolite beta, can exhibit high selectivity for the para-isomer.
-
Modifying the acidity of the catalyst can also influence selectivity. For example, treating Hβ zeolite with NaOH can enhance the selectivity for 4-tert-butylphenol.
-
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product. Higher temperatures can lead to isomerization and the formation of more di-substituted products.
-
Reactant Molar Ratio: Adjusting the phenol to tert-butylating agent molar ratio can influence the product distribution. A higher ratio of phenol can suppress the formation of di-substituted products.
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
This protocol is adapted from Organic Syntheses.
Materials:
-
tert-Butyl alcohol (3.35 moles)
-
Quinoline (3.33 moles)
-
Methylene (B1212753) dichloride (500 ml)
-
Phenyl chloroformate (3.32 moles)
Procedure:
-
In a 2-liter round-bottomed flask equipped with a thermometer, dropping funnel, and mechanical stirrer, combine tert-butyl alcohol, quinoline, and methylene dichloride.
-
Stir the solution and add phenyl chloroformate dropwise over a period of 4 hours.
-
Maintain the reaction temperature between 28–31°C by cooling the flask with a water bath as needed.
-
Allow the solution to stand overnight at room temperature.
-
Add 800 ml of water to dissolve the precipitated quinoline hydrochloride.
-
Separate the organic layer and wash it successively with two 500 ml portions of water, and then with three 275 ml portions of 5% hydrochloric acid.
-
Finally, wash the organic layer with 350 ml of 1M sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation. The product will distill at 74–78°C at 0.5 mm Hg, yielding 460–495 g (71–76%).
Protocol 2: Mono-Boc Protection of 1,2-Ethanediamine[3]
This protocol demonstrates the use of this compound as a Boc-protecting agent.
Materials:
-
This compound (0.33 mol)
-
1,2-Ethanediamine (0.33 mol)
-
Absolute Ethanol (200 ml)
Procedure:
-
In a 500-mL, single-necked, round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine in absolute ethanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to a gentle reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80°C.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution to approximately 150 ml using a rotary evaporator.
-
Add 300 ml of water and adjust the pH to approximately 3 by the careful addition of 2M aqueous HCl.
-
Extract the aqueous solution with CH₂Cl₂ (3 x 400 ml) to remove phenol.
-
Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH.
-
Extract the basic aqueous phase with CH₂Cl₂ (5 x 500 ml).
-
Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the mono-Boc protected diamine as a yellow oil (yield: ~51%).
Data Presentation
Table 1: Comparison of Catalysts for the Alkylation of Phenol with tert-Butanol
| Catalyst | Phenol Conversion (%) | Selectivity for 4-TBP (%) | Selectivity for 2,4-DTBP (%) | Reaction Temperature (°C) | Reference |
| Fe-bentonite | 100 (TBA conversion) | 81 | - | 80 | |
| Ga-FSM-16 (20) | 80.3 | 43.3 | 30.3 | 160 | [7] |
| Ionic Liquid ([HIMA]OTs) | 100 (TBA conversion) | - | - | 70 | [8][9] |
| NM-ZSM-5-16h | 89.5 | - | - | - | [6] |
TBA: tert-butyl alcohol; TBP: tert-butylphenol; DTBP: di-tert-butylphenol
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a general workflow for selecting a suitable catalyst for reactions involving this compound.
Caption: A decision-making workflow for catalyst selection.
Troubleshooting Logic for Low Reaction Yield
This diagram provides a logical flow for troubleshooting experiments that result in low product yields.
Caption: A troubleshooting guide for low reaction yields.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. srrcvr.ac.in [srrcvr.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Boc-Protecting Reagents: Tert-Butyl Phenyl Carbonate vs. Di-tert-butyl Dicarbonate
In the landscape of organic synthesis, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone for the temporary masking of amine functionalities. Its widespread adoption in pharmaceutical research and drug development stems from its stability across a range of reaction conditions and its facile removal under mild acidic conditions. The two most prominent reagents for the introduction of the Boc group are di-tert-butyl dicarbonate (B1257347), ubiquitously known as Boc anhydride (B1165640), and the less common, yet strategically valuable, tert-butyl phenyl carbonate. This guide provides an objective, data-driven comparison of these two reagents to aid researchers in selecting the optimal tool for their synthetic endeavors.
Executive Summary
Di-tert-butyl dicarbonate (Boc anhydride) is the workhorse reagent for the general N-Boc protection of a wide array of amines, prized for its high reactivity and the volatile nature of its byproducts.[1][2] In contrast, this compound emerges as a specialist reagent, demonstrating notable selectivity for the mono-Boc protection of primary amines in the presence of secondary amines, a critical transformation in the synthesis of complex polyamines.[3]
Comparative Performance Data
The following tables summarize the key performance characteristics and typical reaction conditions for both reagents based on available experimental data.
Table 1: General Properties and Handling
| Property | This compound | Di-tert-butyl Dicarbonate (Boc Anhydride) |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₀H₁₈O₅ |
| Molecular Weight | 194.23 g/mol | 218.25 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Colorless solid or liquid |
| Boiling Point | 83 °C / 0.6 mmHg | 56-57 °C / 0.5 mmHg |
| Density | 1.05 g/mL at 20 °C | 0.95 g/cm³ |
| Stability & Handling | Stable liquid, should be stored in a refrigerator.[3] | Moisture-sensitive solid with a low melting point (22-24 °C), often handled as a solution. Decomposes in the presence of moisture. |
| Byproducts | Phenol (B47542), CO₂, tert-butanol | Tert-butanol, CO₂ |
Table 2: Performance in N-Boc Protection of Amines
| Parameter | This compound | Di-tert-butyl Dicarbonate (Boc Anhydride) |
| Primary Application | Selective mono-Boc protection of primary amines in polyamines.[3] | General Boc protection of primary and secondary amines.[4][5] |
| Selectivity | High selectivity for primary over secondary amines.[3] | Generally non-selective between primary and secondary amines, can lead to di-protection.[6] |
| Reactivity | Generally less reactive than Boc anhydride. | Highly reactive, often leading to rapid and high-yielding reactions.[5] |
| Typical Reaction Conditions | Reflux in DMF or other suitable solvent.[3] | Room temperature or gentle heating in a variety of solvents (THF, DCM, water, acetonitrile). Can be run with or without a base.[4][5] |
| Reported Yields | 78% for selective di-Boc protection of spermidine.[3] | Good to excellent yields (often >90%) for a wide range of amines.[7] |
| Side Reactions | Formation of phenol byproduct which requires removal. | Over-reaction to form di-Boc protected primary amines and urea (B33335) formation with hindered amines.[6] |
Experimental Protocols
Detailed methodologies for the N-Boc protection of amines using both reagents are provided below.
Protocol 1: General N-Boc Protection using Di-tert-butyl Dicarbonate (Boc Anhydride)
This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[4]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)
-
Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution and stir. For reactions sensitive to temperature changes, the mixture can be cooled in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Selective Mono-Boc Protection of a Polyamine using this compound
This protocol is specifically designed for the selective protection of primary amino groups in polyamines.[3]
Materials:
-
Polyamine substrate (e.g., spermidine) (1.0 equiv)
-
This compound (1.1 equiv per primary amino group)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (B78521) (2 M)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the polyamine substrate in DMF in a round-bottom flask.
-
Add this compound to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Add water to the residue and adjust the pH to 3 by adding 2 M HCl.
-
Extract the aqueous phase with CH₂Cl₂ to remove any unreacted this compound and the phenol byproduct.
-
Make the aqueous phase strongly alkaline (pH > 12) by adding 2 M NaOH.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the selectively Boc-protected polyamine.
Visualizing the Chemistry
The following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: General mechanism of amine protection using Boc anhydride.
Caption: General experimental workflow for Boc protection of an amine.
Conclusion
Both this compound and di-tert-butyl dicarbonate are effective reagents for the introduction of the Boc protecting group. The choice between them should be guided by the specific requirements of the synthetic route. For general-purpose, high-yielding Boc protection of a wide variety of amines, Boc anhydride remains the reagent of choice due to its high reactivity and the ease of removal of its byproducts.[5] However, when confronted with the challenge of selectively protecting a primary amine in the presence of other nucleophilic groups, particularly secondary amines within the same molecule, this compound offers a distinct advantage, enabling strategic and selective transformations that are difficult to achieve with the more reactive Boc anhydride.[3] Researchers should carefully consider the substrate, desired selectivity, and overall synthetic strategy when selecting the appropriate Boc-protecting agent.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of tert-Butyl Phenyl Carbonate in Amine Protection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and selective protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O or Boc anhydride) is a widely used reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group, tert-Butyl phenyl carbonate presents distinct advantages in specific synthetic contexts, particularly in achieving high selectivity. This guide provides an objective comparison of this compound against other common Boc reagents, supported by experimental data and detailed protocols.
Key Performance Characteristics: A Head-to-Head Comparison
The choice of a Boc-protecting agent hinges on several factors, including the substrate's nature, the desired selectivity, and the overall synthetic strategy. Here, we compare the performance of this compound and di-tert-butyl dicarbonate.
| Feature | This compound | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Selectivity | Excellent for mono-protection of primary amines in the presence of secondary amines (e.g., in polyamines).[1][2][3] | Generally less selective; can lead to mixtures of mono- and di-protected products, especially with polyamines. Requires careful control of stoichiometry.[1] |
| Reactivity | Generally less reactive than (Boc)₂O, which contributes to its higher selectivity.[3] | Highly reactive, leading to rapid protection of most amines.[4] |
| By-products | Phenol (B47542), which is easily removed by an aqueous basic wash.[1] | tert-Butanol and CO₂, which are volatile and generally easy to remove.[5] |
| Reaction Conditions | Often requires elevated temperatures (reflux) for efficient reaction.[6] | Typically proceeds at room temperature.[7] |
| Applications | Ideal for selective protection of polyamines and α,ω-diamines.[2][3] | General-purpose Boc protection of a wide range of primary and secondary amines.[8] |
Enhanced Selectivity in Polyamine Protection
A significant advantage of this compound lies in its ability to selectively protect primary amines over secondary amines within the same molecule, a common challenge in the chemistry of polyamines like spermidine (B129725) and spermine. This selectivity stems from the lower reactivity of this compound compared to Boc anhydride (B1165640). Primary amines, being more nucleophilic and less sterically hindered, react preferentially with the less reactive this compound, leaving the secondary amines untouched.[3]
This chemoselectivity is crucial for the controlled, stepwise functionalization of polyamines, which are important scaffolds in medicinal chemistry and materials science.[2]
Experimental Data: A Quantitative Comparison
The following table summarizes the yields obtained for the selective protection of polyamines using this compound versus those reported with di-tert-butyl dicarbonate under specific conditions.
| Polyamine | Boc Reagent | Product | Solvent | Yield (%) | Reference |
| Spermidine | This compound | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | DMF | 78 | [1] |
| Spermine | This compound | N¹,N¹²-Bis(tert-butoxycarbonyl)spermine | DMF | 71 | [2] |
| 1,2-Ethanediamine | This compound | (2-Aminoethyl)carbamic acid tert-butyl ester | EtOH | 51 | [6] |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the Boc protection of a polyamine using both this compound and di-tert-butyl dicarbonate are presented below.
Protocol 1: Selective Di-Boc Protection of Primary Amines in Spermidine using this compound
This protocol is adapted from the work of Pittelkow, M., et al. and demonstrates the selective protection of the two primary amino groups of spermidine.[1]
Materials:
-
Spermidine
-
This compound
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (B78521) (2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve spermidine (1.08 g, 7.40 mmol) in DMF (20 mL).
-
Add this compound (3.17 g, 16.3 mmol, 2.2 equivalents) to the solution.
-
Reflux the reaction mixture overnight.
-
Remove the solvent in vacuo.
-
Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove any unreacted this compound and the phenol byproduct.
-
Make the aqueous phase strongly alkaline by adding 2 M NaOH.
-
Extract the product with CH₂Cl₂ (3 x 80 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.
Protocol 2: General Boc Protection of an Amine using Di-tert-butyl dicarbonate
This is a general procedure for the Boc protection of a primary or secondary amine.
Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (e.g., 1.1 equivalents of TEA).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Visualizing the Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams visualize the reaction mechanisms and experimental workflows.
Caption: Reaction mechanisms for Boc protection.
Caption: Workflow for selective polyamine protection.
Caption: Decision tree for choosing a Boc reagent.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Validating N-Boc Protected Amines
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for protecting amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] Its stability across a wide range of conditions and its straightforward removal under acidic protocols make it a popular choice.[1][2] The validation of a successful Boc protection step is a critical checkpoint in any synthetic workflow. This guide provides an objective comparison of common analytical methods used for this purpose, supported by experimental data and detailed protocols to assist in selecting the most suitable technique.
Overview of Core Analytical Techniques
The validation of N-Boc protected amines relies on a combination of analytical methods that provide complementary information. The primary techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC)—each offer unique insights into the structure, molecular weight, and purity of the synthesized compound.[3] The choice of method often depends on the required level of detail, available equipment, and sample complexity.[1][4]
Table 1: Comparison of Key Analytical Techniques for N-Boc Amine Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Measures the magnetic environment of atomic nuclei (¹H, ¹³C).[1] | Measures the mass-to-charge ratio (m/z) of ionized molecules.[3] | Separates compounds based on polarity and interaction with a stationary phase.[5] | Separates compounds based on polarity via a stationary phase on a plate.[6] |
| Information Provided | Detailed molecular structure, confirmation of covalent bonds, and quantitative purity.[3] | Precise molecular weight and confirmation of elemental composition (with HRMS).[3] | Quantitative purity assessment, separation of impurities, and reaction progress.[7] | Qualitative monitoring of reaction progress and estimation of purity.[8] |
| Key Indicators | Appearance of a 9H singlet (~1.4-1.5 ppm) in ¹H NMR and characteristic Boc carbon signals in ¹³C NMR.[1] | Detection of the correct molecular ion peak ([M+H]⁺, [M+Na]⁺) for the protected amine.[1] | Appearance of a new product peak with a longer retention time than the starting amine.[3][5] | A new spot with a higher Retention Factor (Rf) than the starting amine.[1] |
| Advantages | Provides unambiguous structural confirmation. Quantitative and non-destructive.[1][4] | High sensitivity and accuracy for molecular weight determination.[3] | High resolution, excellent quantitative accuracy, and wide applicability for purity analysis.[7] | Simple, fast, and cost-effective for reaction monitoring.[9] |
| Limitations | Requires a relatively pure sample and can be time-consuming. Less sensitive than MS.[1] | Does not provide detailed structural information on its own.[3] | Requires chromophoric compounds for UV detection unless coupled with other detectors (e.g., MS).[7] | Primarily qualitative, not suitable for complex mixtures, and less sensitive.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the unambiguous structural confirmation of N-Boc protected amines. It provides detailed, atom-level information about the entire molecule.[1][3]
Data Presentation
Table 2: Characteristic NMR Chemical Shifts for the Boc Group
| Nucleus | Signal Description | Typical Chemical Shift (ppm) | Information Confirmed |
| ¹H | Singlet, integrating to 9 protons | ~1.4 - 1.5[1][10] | Presence of the tert-butyl group. |
| ¹³C | Methyl carbons | ~28[1][10] | Presence of the three equivalent methyl groups. |
| ¹³C | Quaternary carbon | ~80[1][10] | Presence of the quaternary tert-butyl carbon. Signal is often weak.[1] |
| ¹³C | Carbonyl carbon | ~155[1] | Presence of the carbamate (B1207046) carbonyl group. |
Protons on carbons adjacent to the newly protected nitrogen typically shift downfield.[1]
Experimental Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum.
-
Analysis :
-
¹³C NMR Acquisition : Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis : Identify the three key signals corresponding to the Boc group's methyl, quaternary, and carbonyl carbons.[1]
Visualization
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the N-Boc protected product.[3] It validates that the desired mass addition (100.12 g/mol ) from the Boc group has occurred.
Data Presentation
Table 3: Expected Mass Spectrometry Observations
| Observation | Expected m/z Value | Information Confirmed |
| Molecular Ion | MW of Amine + 100.12 | Successful Boc protection. |
| Adduct Ions | [M+H]⁺, [M+Na]⁺ | The molecular weight of the final product.[1] |
| Characteristic Fragment | 57 | Presence of the tert-butyl cation (t-Bu⁺), a common fragment.[1] |
Experimental Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[1]
-
MS Acquisition (Electrospray Ionization - ESI) :
-
Analysis :
Visualization
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for assessing the purity of N-Boc protected amines and quantifying impurities.[5][7] The addition of the nonpolar Boc group significantly increases the hydrophobicity of the amine, leading to a longer retention time on a C18 column compared to the starting material.[5]
Data Presentation
Table 4: Typical RP-HPLC Validation Parameters & Conditions
| Parameter | Typical Value / Condition | Purpose |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[7] | Standard for separating compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA[5][7] | Elutes compounds based on polarity. |
| Flow Rate | 1.0 mL/min[7] | Standard analytical flow rate. |
| Detection | UV at ~210 nm[5][7] | Detects the peptide backbone or other chromophores. |
| Purity Calculation | Based on the relative peak area of the product vs. all other peaks.[3] | Quantifies the purity of the final product. |
Experimental Protocol
-
Sample Preparation : Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.22 or 0.45 µm syringe filter.[3][7]
-
HPLC Acquisition :
-
Analysis :
-
Analyze the resulting chromatogram.
-
Confirm the appearance of a new, later-eluting peak corresponding to the more hydrophobic Boc-protected product.
-
Calculate the purity by integrating the area of all peaks and determining the relative area of the product peak.[3]
-
Visualization
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive method used primarily to monitor the progress of a reaction in real-time.[6][9] It confirms the consumption of the starting amine and the formation of a new, less polar product.
Data Presentation
Table 5: TLC Characteristics for Boc Protection
| Parameter | Starting Amine | N-Boc Protected Amine |
| Polarity | More Polar | Less Polar |
| Retention Factor (Rf) | Lower value (e.g., ~0.2-0.3) | Higher value[1] |
| Visualization (Ninhydrin) | Stains positive (if primary/secondary amine)[9] | Does not stain with ninhydrin (B49086) (or stains weakly).[9] |
Experimental Protocol
-
Sample Preparation : Dissolve a small amount of the reaction mixture in a suitable solvent.
-
TLC Development :
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica (B1680970) gel TLC plate.[9]
-
Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).[1]
-
-
Visualization :
-
Analysis : Compare the spots. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot with a higher Rf value.[1]
Guide to Method Selection
The optimal analytical strategy often involves a combination of techniques. TLC is used for initial reaction monitoring, followed by more comprehensive methods like NMR, MS, and HPLC for structural confirmation and purity assessment of the final, isolated product.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. benchchem.com [benchchem.com]
Comparative Guide to HPLC Analysis of tert-Butyl Phenyl Carbonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl phenyl carbonate and its reaction-related impurities. The selection of an appropriate analytical method is critical for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials in pharmaceutical and chemical synthesis.
Introduction to Analytical Challenges
This compound is a key reagent in organic synthesis, notably for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Its synthesis and subsequent reactions can result in a mixture of the desired product, unreacted starting materials, and various byproducts. A robust HPLC method must be able to separate and quantify all these components effectively. Common impurities and related products in the synthesis of this compound include phenol, tert-butanol, di-tert-butyl dicarbonate, diphenyl carbonate, and anisole.
This guide compares two reversed-phase HPLC methods:
-
Method A: Rapid Isocratic Elution. A fast, quality control-oriented method using a standard C18 column for quick analysis of the main components.
-
Method B: High-Resolution Gradient Elution. A method employing a Phenyl-Hexyl column with a solvent gradient to achieve superior separation of structurally similar aromatic compounds and isomers.
Comparative Analysis of HPLC Methods
The performance of the two HPLC methods is summarized below. The retention times for some compounds are estimated based on their polarity and known chromatographic behavior on the respective stationary phases.
| Compound | Method A: C18 Column (Isocratic) - Retention Time (min) | Method B: Phenyl-Hexyl Column (Gradient) - Retention Time (min) |
| tert-Butanol | 2.1 | 3.5 |
| Phenol | 3.5 | 6.8 |
| Anisole | 5.2 | 8.5 |
| This compound | 6.8 | 10.2 |
| Di-tert-butyl dicarbonate | 8.1 | 11.5 |
| Diphenyl carbonate | 9.5 | 12.8 |
Experimental Protocols
Method A: Rapid Isocratic Elution
This method is designed for rapid screening and quantification of the main components in a reaction mixture.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Method B: High-Resolution Gradient Elution
This method provides enhanced resolution, which is particularly useful for separating closely eluting aromatic impurities. The phenyl-hexyl stationary phase offers alternative selectivity to a standard C18 phase through π-π interactions.[1][2]
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound reaction products.
Caption: Simplified reaction scheme showing the formation of this compound and potential byproducts.
References
A Comparative Analysis of Amine Protecting Groups: Boc, Cbz, and Fmoc
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the strategic protection of amine functionalities is of paramount importance. The selection of an appropriate protecting group is a critical decision that influences the efficiency, yield, and overall success of a synthetic strategy. This guide presents an objective comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.
The ideal amine protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removed in high yield under mild conditions that do not affect other functional groups.[1] The primary distinction between Boc, Cbz, and Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[2]
-
Boc (tert-Butoxycarbonyl): This protecting group is characteristically cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[2]
-
Cbz (Carboxybenzyl): The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis.[2]
-
Fmoc (9-Fluorenylmethoxycarbonyl): In contrast, the Fmoc group is labile to basic conditions, commonly removed with a solution of piperidine (B6355638).[2]
This inherent orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential and controlled synthesis of complex molecules.[2]
Data Presentation: A Comparative Overview
The following tables provide a summary of quantitative data for the protection and deprotection of amines using Boc, Cbz, and Fmoc reagents, as well as their general stability under various conditions.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Amine Substrate | Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Glycine | Aqueous NaOH, Room Temp. | 90-95[3] |
| (Boc)₂O | Aniline | Amberlyst-15, Room Temp., <1 min | High[4] | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Glycine | Aqueous NaOH, 0 °C to Room Temp. | ~88[3] |
| Cbz-Cl | Aniline | Water, Room Temp. | High[4] | |
| Fmoc | Fmoc-OSu | Amino Acids | NaHCO₃, aq. Dioxane | High[] |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Protected Amine | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| Boc | Boc-Glycine | Acidolysis | TFA in DCM or HCl in organic solvent | High[3] |
| Boc-Amine | Acidolysis | 40% TFA in DCM | -[6] | |
| Cbz | Cbz-Glycine | Hydrogenolysis | H₂, Pd/C in a suitable solvent | High[3] |
| Cbz-Amine | Hydrogenolysis | 5% Pd-C, H₂, MeOH, 60 °C, 40 h | -[4] | |
| Fmoc | Fmoc-Peptide (on resin) | Basolysis | 20% Piperidine in DMF, Room Temp., 5-20 min | High[1] |
Table 3: General Stability of Amine Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable (to mild acid) | Stable | Labile |
| Fmoc | Stable | Labile | Generally stable, but can be cleaved under forcing conditions |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines are crucial for reproducible and high-yielding synthetic outcomes.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Materials: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve the primary amine (1.0 equiv) in DCM.
-
Add TEA (1.1 equiv) to the solution.
-
Add (Boc)₂O (1.1 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
-
Protocol 2: General Procedure for N-Cbz Protection of a Primary Amine
-
Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv) dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-Cbz protected amine.
-
Protocol 3: General Procedure for N-Fmoc Protection of an Amino Acid
-
Materials: Amino acid, 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of NaHCO₃.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-amino acid.
-
Collect the product by filtration, wash with water, and dry under vacuum.
-
Protocol 4: General Procedure for N-Boc Deprotection using TFA
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amine as a TFA salt.
-
Protocol 5: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (or other suitable solvent), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
-
Protocol 6: General Procedure for N-Fmoc Deprotection using Piperidine
-
Materials: Fmoc-protected amine (often on a solid support), Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected amine with a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture at room temperature for a short period (typically 5-20 minutes for solid-phase synthesis).[1]
-
Monitor the deprotection, for example, by UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[1]
-
Remove the deprotection solution and wash the product thoroughly with DMF.
-
Mandatory Visualizations
The following diagrams illustrate the reaction mechanisms, experimental workflows, and the concept of orthogonal protection.
Caption: General mechanisms for the protection of amines with Boc, Cbz, and Fmoc groups.
Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc protecting groups.
Caption: Logical workflow demonstrating the orthogonal protection of a diamine with Boc and Cbz.
Conclusion
The choice between Boc, Cbz, and Fmoc as an amine protecting group is a critical strategic decision in chemical synthesis. The Boc group's acid lability, the Cbz group's stability and removal by hydrogenolysis, and the Fmoc group's base lability provide a versatile and largely orthogonal toolkit for chemists.[2] A thorough understanding of the stability, deprotection mechanisms, and specific experimental conditions associated with each group is essential for designing efficient and successful synthetic routes for complex molecules, from peptides to novel drug candidates. The data and protocols presented in this guide aim to equip researchers with the necessary information to make the most appropriate choice for their specific synthetic challenges.
References
A Comparative Guide to Spectroscopic Confirmation of Successful Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its popularity is due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions.[1] Ensuring the successful installation of the Boc group is a critical checkpoint in a synthetic sequence. This guide provides an objective comparison of common spectroscopic techniques used to confirm successful Boc protection, supported by experimental data and detailed methodologies.
Comparison of Spectroscopic Techniques
The selection of an analytical method for confirming Boc protection depends on several factors, including the molecular complexity, the desired level of confirmation, and the instrumentation available. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are the most common techniques employed for this purpose.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, alongside mass spectrometry, for a representative primary amine, benzylamine (B48309), before and after Boc protection.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzylamine | -CH₂- | ~3.85 | s | 2H |
| -NH₂ | ~1.5 (broad s) | s | 2H | |
| Ar-H | ~7.20-7.35 | m | 5H | |
| N-Boc-benzylamine | -C(CH₃)₃ | ~1.48 | s | 9H |
| -CH₂- | ~4.30 | d | 2H | |
| -NH- | ~4.90 (broad s) | s | 1H | |
| Ar-H | ~7.20-7.35 | m | 5H |
The most definitive evidence of successful Boc protection in ¹H NMR is the appearance of a singlet integrating to nine protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.[2] A downfield shift of the protons adjacent to the nitrogen is also typically observed.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Benzylamine | -CH₂- | ~46.5 |
| Ar-C | ~127-140 | |
| N-Boc-benzylamine | -C(CH₃)₃ | ~28.4 |
| -C(CH₃)₃ | ~79.5 | |
| C=O | ~156.0 | |
| -CH₂- | ~44.5 | |
| Ar-C | ~127-139 |
In ¹³C NMR, the appearance of three new signals corresponding to the methyl carbons (~28 ppm), the quaternary carbon (~80 ppm) of the tert-butyl group, and the carbamate (B1207046) carbonyl carbon (~153-156 ppm) confirms the presence of the Boc group.[2][3]
Table 3: FT-IR Spectroscopic Data
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Appearance |
| Benzylamine | N-H stretch (primary amine) | ~3300-3400 (two bands) | Medium |
| N-H bend | ~1600 | Medium | |
| Di-tert-butyl dicarbonate (B1257347) | C=O stretch (anhydride) | ~1810 and 1765 | Strong |
| N-Boc-benzylamine | N-H stretch (secondary amide) | ~3350 | Medium |
| C=O stretch (carbamate) | ~1680-1720 | Strong |
FT-IR spectroscopy provides strong evidence for Boc protection through the disappearance of the characteristic two N-H stretching bands of a primary amine and the appearance of a strong carbonyl (C=O) stretching band for the carbamate between 1680-1720 cm⁻¹.[1][4] The N-H stretch of the newly formed secondary amide is also observed as a single band.[4]
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| Benzylamine | ESI+ | 108.08 |
| N-Boc-benzylamine | ESI+ | 208.13 |
Mass spectrometry confirms the successful reaction by showing an increase in the molecular weight of the starting amine by 100.12 amu, corresponding to the mass of the Boc group (C₅H₈O₂).[1]
Experimental Protocols
General Protocol for Boc Protection of Benzylamine
-
To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) (10 mL), add triethylamine (B128534) (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data, referencing the solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
-
FT-IR Spectroscopy (ATR):
-
Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[1]
-
Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.[1]
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Analyze the spectrum for the key functional group absorptions.
-
-
Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[1]
-
Infuse the sample solution directly into the ESI source or inject it via a Liquid Chromatography (LC) system.[1]
-
Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.
-
Compare the observed molecular ion peak with the calculated exact mass of the expected product.
-
Visualizations
Boc Protection Workflow
Caption: Workflow for Boc protection and spectroscopic confirmation.
Logical Confirmation Pathway
Caption: Decision logic for confirming successful Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized tert-Butyl Phenyl Carbonate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount for the reliability and reproducibility of experimental outcomes. tert-Butyl phenyl carbonate is a key reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and organic chemistry. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines the experimental protocols for each method, presents a comparative summary of their performance based on typical experimental data, and offers a visual workflow to aid in the selection of the most appropriate analytical strategy for your research needs.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Applicable to any soluble compound with a unique NMR signal. Provides structural confirmation. |
| Typical Purity Assay | > 96.0% (Area % by UV detection) | > 98% (Area % by FID or TIC) | > 99.0% (Absolute purity by molar ratio) |
| Common Impurities Detected | Starting materials (phenol, phenyl chloroformate), non-volatile byproducts. | Residual solvents (e.g., dichloromethane, toluene), volatile byproducts, tert-butanol (B103910). | A wide range of proton-containing impurities, including structural isomers and residual solvents. |
| Advantages | High sensitivity, robust, and widely available. | High resolution, excellent for volatile impurities and provides structural information of unknowns through mass spectra. | Primary analytical method providing direct, highly accurate and precise purity measurement without a specific reference standard of the analyte. Non-destructive. |
| Limitations | Requires a reference standard for accurate quantification of impurities. Response factors can vary between compounds. | Limited to thermally stable and volatile compounds. High temperatures can cause degradation of some analytes. | Lower sensitivity compared to chromatographic techniques. Requires a more expensive instrument and a certified internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 20 mg of synthesized this compound and dissolve it in 20 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile impurities in synthesized this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl group at approximately 1.5 ppm) and a well-resolved signal from the internal standard.
-
The purity of the synthesized compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparison with Alternative Reagents
In the context of Boc protection, di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and benzyl (B1604629) chloroformate (Cbz-Cl) are common alternatives to this compound. The purity analysis of these reagents employs similar analytical techniques.
| Reagent | Key Purity Considerations | Recommended Analytical Techniques |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Prone to decomposition into tert-butanol and CO₂, especially in the presence of moisture. Can contain residual starting materials. | GC-FID for tert-butanol content, HPLC for non-volatile impurities, and qNMR for absolute purity. |
| Benzyl Chloroformate (Cbz-Cl) | Can contain residual benzyl alcohol and phosgene-related byproducts. It is also moisture-sensitive. | GC-MS for volatile impurities, and HPLC for purity assessment.[1][2] Titration can also be used to determine the active content. |
The choice of reagent can impact the impurity profile of the final protected product. For instance, the use of this compound can introduce phenol (B47542) as a byproduct, which is generally less volatile and may require chromatographic purification to remove. In contrast, the byproducts of Boc anhydride (B1165640) (tert-butanol and CO₂) are highly volatile and often easily removed under vacuum.
Visualizing the Workflow
Caption: Workflow for the purity analysis of synthesized this compound.
Logical Framework for Method Selection
Caption: Decision tree for selecting a purity analysis method.
References
Yield comparison between different Boc protection methods
In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the protection of amine functionalities is a critical step to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive comparison of common Boc protection methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic needs.
Reaction Mechanism and Workflow
The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, with the liberation of tert-butanol (B103910) and carbon dioxide as byproducts. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.
The general workflow for Boc protection is straightforward and typically involves the reaction of an amine with (Boc)₂O in the presence of a base or catalyst, followed by an aqueous work-up and purification.
Comparison of Common Boc Protection Methods
The choice of base and solvent system can significantly influence the yield and reaction time of Boc protection. Below is a comparison of some of the most common methods.
| Method | Reagents | Solvent System | Typical Substrates | Typical Yield (%) | Advantages | Disadvantages |
| Standard Basic Condition | (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Primary and Secondary Amines | 90-99% | Simple, high-yielding, and broadly applicable.[1] | Can be slow for less nucleophilic amines. |
| Aqueous Base | (Boc)₂O, Sodium Hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or THF/Water | Amino Acids, Amines | 95-100% | Often faster than with organic bases, good for water-soluble amines. | Requires a biphasic system which may not be suitable for all substrates. |
| Catalytic DMAP | (Boc)₂O, 4-Dimethylaminopyridine (DMAP) (catalytic), TEA | DCM or Acetonitrile | Weakly Nucleophilic Amines (e.g., anilines) | 95-100% | Significantly accelerates the reaction for less reactive amines.[2] | Can lead to side reactions like the formation of di-Boc protected amines if not controlled.[2] |
| Solvent-Free | (Boc)₂O | Neat | Various Amines | 95-99% | Environmentally friendly, often very fast. | Can be exothermic and difficult to control on a large scale. |
| Aqueous System | (Boc)₂O | Water/Acetone | Various Amines | 92-98% | "Green" and efficient method.[1] | Not suitable for amines that are not soluble in the aqueous mixture. |
Experimental Protocols
Below are detailed experimental protocols for three common Boc protection methods.
Protocol 1: Standard Boc Protection using Triethylamine (TEA) in Dichloromethane (DCM)
This protocol is a general and widely used method for the Boc protection of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
-
1 M HCl (aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amine in DCM.
-
Add TEA to the solution.
-
Add (Boc)₂O to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Boc Protection using Sodium Hydroxide (NaOH) in a Dioxane/Water System
This method is particularly useful for the protection of amino acids and other water-soluble amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (1.1 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add a solution of NaOH.
-
Add (Boc)₂O to the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Protocol 3: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Amine
This protocol is effective for the protection of less reactive amines, such as anilines.
Materials:
-
Aniline (B41778) derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
-
1 M HCl (aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline derivative in DCM.
-
Add TEA and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add (Boc)₂O.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, wash the mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if required.
Signaling Pathway and Logical Relationships
The decision to use a catalyst like DMAP depends on the nucleophilicity of the amine substrate. The following diagram illustrates this logical relationship.
References
Navigating Amine Protection in Large-Scale Synthesis: A Cost-Benefit Analysis of Tert-Butyl Phenyl Carbonate
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a protecting group strategy for amines is a critical decision with significant implications for process efficiency, cost-effectiveness, and overall project timelines. Among the arsenal (B13267) of reagents for introducing the widely used tert-butoxycarbonyl (Boc) protecting group, tert-butyl phenyl carbonate presents a viable, though less common, alternative to the workhorse reagent, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This guide provides a comprehensive cost-benefit analysis of this compound in the context of large-scale synthesis, offering a comparative look at its performance against di-tert-butyl dicarbonate, supported by experimental data and detailed protocols.
Executive Summary
The selection of a Boc-protection agent for large-scale campaigns hinges on a multifactorial analysis that extends beyond the initial reagent cost. While di-tert-butyl dicarbonate ((Boc)₂O) is the most prevalent reagent for Boc protection due to its high reactivity and the benign nature of its byproducts, this compound offers potential advantages in specific scenarios, particularly concerning its stability and handling properties.
This analysis reveals that for most large-scale applications, di-tert-butyl dicarbonate remains the more economically favorable option due to its lower bulk pricing, faster reaction times, and simpler workup procedures. The primary drawback of this compound is the generation of phenol (B47542) as a stoichiometric byproduct, which introduces complexities and costs associated with its removal and waste disposal. However, in situations where the specific reactivity profile of this compound is advantageous, or where issues with the stability or handling of (Boc)₂O are a concern, it may be a suitable alternative.
Comparative Analysis: Performance and Cost
A thorough evaluation of this compound and di-tert-butyl dicarbonate requires a detailed examination of several key parameters, from the cost of raw materials to the expenses associated with waste disposal.
| Parameter | This compound | Di-tert-butyl Dicarbonate ((Boc)₂O) | Key Considerations |
| Bulk Pricing (per metric ton) | ~$18,000 - $20,000 (estimated)[1] | ~$1,000 - $3,000[2] | (Boc)₂O is significantly more cost-effective at industrial scale. |
| Typical Reaction Yield | Good to high, substrate-dependent | Generally high to excellent (>95%) | (Boc)₂O often provides higher and more consistent yields across a broader range of substrates. |
| Reaction Time | Generally longer (may require heating)[3] | Typically faster (often at room temperature)[4] | Faster reaction times with (Boc)₂O can lead to increased throughput and lower operational costs. |
| Byproducts | Phenol | Tert-butanol (B103910) and Carbon Dioxide | The generation of phenol is a major drawback for this compound, requiring specific purification and waste disposal procedures.[2] |
| Purification Costs | Higher, due to the need to remove phenol | Lower, byproducts are generally volatile and easily removed | The removal of phenol can necessitate additional extraction or distillation steps, increasing solvent usage and time. |
| Waste Disposal Costs | Higher, due to the hazardous nature of phenol | Lower, tert-butanol is less hazardous and CO₂ is a gas | Disposal of phenolic waste is more regulated and costly than for tert-butanol.[5] |
| Handling and Stability | Generally a stable liquid or low-melting solid[6] | Can be a low-melting solid or liquid, sensitive to moisture and heat[7] | This compound may offer advantages in terms of stability and ease of handling in certain manufacturing environments. |
Experimental Protocols
The following are representative protocols for the Boc protection of a primary amine on a laboratory scale, which can be adapted and scaled for industrial production with appropriate process safety and engineering controls.
Protocol 1: Boc Protection using this compound
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Toluene (10 volumes)
Procedure:
-
To a stirred solution of the primary amine in toluene, add triethylamine.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with an aqueous solution of sodium hydroxide (B78521) (to remove phenol), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: Boc Protection using Di-tert-butyl Dicarbonate ((Boc)₂O)
Materials:
-
Primary amine (1.0 equivalent)
-
Di-tert-butyl Dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Sodium Bicarbonate (1.5 equivalents)
-
Tetrahydrofuran (THF) and Water (1:1 mixture, 10 volumes)
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress.[8]
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[9]
Visualizing the Workflow and Logic
The decision-making process for selecting a Boc-protecting agent in a large-scale synthesis campaign can be visualized as a logical workflow.
References
- 1. Di-tert-butyl dicarbonate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. gas-sensing.com [gas-sensing.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. scispace.com [scispace.com]
- 5. shapiroe.com [shapiroe.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Orthogonal Protection Strategies: A Comparative Guide to tert-Butyl Phenyl Carbonate
In the landscape of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a fundamental strategy for achieving chemoselectivity. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a range of conditions and its facile removal under acidic protocols. While di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is the most common reagent for introducing the Boc group, tert-butyl phenyl carbonate presents a compelling alternative, especially in scenarios requiring enhanced selectivity. This guide provides an objective comparison of these two reagents within the framework of orthogonal protection strategies, supported by experimental data and detailed protocols.
The Principle of Orthogonal Protection
Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This allows for the selective deprotection and modification of different functional groups within a complex molecule. A common orthogonal set in peptide synthesis includes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the acid-labile tert-butoxycarbonyl (Boc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This strategy is crucial for the stepwise assembly of complex molecules like peptides and other natural products.[1]
Performance Comparison: this compound vs. Di-tert-butyl Dicarbonate
The primary distinction between this compound and di-tert-butyl dicarbonate lies in their reactivity and selectivity. Di-tert-butyl dicarbonate is a highly reactive electrophile, making it a very efficient reagent for Boc protection.[4] However, this high reactivity can sometimes lead to a lack of selectivity, particularly in molecules with multiple nucleophilic sites. In contrast, this compound is a less reactive reagent, which translates to a higher degree of chemoselectivity, especially for primary amines over secondary amines and alcohols.[5]
This enhanced selectivity is particularly advantageous in the synthesis of polyamines, where mono-protection of a terminal primary amine is often desired. Using di-tert-butyl dicarbonate for mono-protection of diamines typically requires a large excess of the diamine to minimize the formation of the di-protected product.[6] this compound, however, can achieve high yields of the mono-protected product with a near-stoichiometric amount of the diamine.[6]
Data Presentation
| Substrate | Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| Spermidine | This compound | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | 78 | DMF, Room Temperature | [5] |
| Spermine | This compound | N¹,N¹²-Bis(tert-butoxycarbonyl)spermine | 71 | DMF, Room Temperature | [7] |
| 1,2-Ethanediamine | This compound | (2-Aminoethyl)carbamic acid tert-butyl ester | 51 | EtOH, Reflux | [6] |
| Pyrrolidine | Di-tert-butyl Dicarbonate | tert-Butyl 1-pyrrolidinecarboxylate | 100 | DCM, TEA, 0°C to RT | [4] |
| 3-Aminopropanol | Di-tert-butyl Dicarbonate | tert-Butyl (3-hydroxypropyl)carbamate | 90-98 | Water/Acetone, RT | [8] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine using this compound
This protocol is adapted from the procedure for the mono-Boc protection of 1,2-ethanediamine.[6]
Materials:
-
1,2-Ethanediamine
-
This compound
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (2M aqueous solution)
-
Sodium hydroxide (B78521) (2M aqueous solution)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-ethanediamine (1.0 eq) in absolute ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume) to remove phenol (B47542) and any di-Boc protected diamine.
-
Adjust the pH of the aqueous layer to 12 by adding 2M NaOH.
-
Extract the product with dichloromethane (5 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: General Procedure for Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate
This is a general protocol for the Boc protection of a primary amine.[4]
Materials:
-
Primary Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in dichloromethane at 0°C, add triethylamine (1.1 eq).
-
Slowly add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Decision Logic for Reagent Selection
The choice between this compound and di-tert-butyl dicarbonate depends on the specific requirements of the synthesis, primarily the need for chemoselectivity.
Conclusion
Both this compound and di-tert-butyl dicarbonate are effective reagents for the introduction of the Boc protecting group. Di-tert-butyl dicarbonate offers high reactivity and is suitable for a wide range of substrates, particularly when high chemoselectivity is not the primary concern. This compound, on the other hand, serves as a valuable alternative when enhanced chemoselectivity is required, most notably for the mono-protection of primary amines in the presence of other nucleophilic groups. The choice of reagent should be guided by the specific synthetic challenge, taking into account the substrate's structure, the desired outcome, and the principles of orthogonal protection to achieve a successful and efficient synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl Phenyl Carbonate: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl phenyl carbonate, a common reagent in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Safety Precautions
While some sources may not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, other safety data sheets (SDS) indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, there are warnings of potential damage to fertility or an unborn child and possible organ damage through prolonged or repeated exposure. It is also noted as being toxic to aquatic life with long-lasting effects. Given these potential hazards, it is imperative to handle this compound with care and to use appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves are required.[1][3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, a suitable respirator should be worn.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Contain the spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, waterways, or soil.[1][3]
-
Absorb the spill: Use an inert, non-combustible absorbent material, such as sand or earth, to absorb the spilled liquid.
-
Collect the waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontaminate the area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose of waste: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][4]
Disposal Procedures
The disposal of this compound and its containers must be conducted in compliance with all applicable environmental regulations. A hierarchical approach to waste management should be followed.[4]
Step-by-Step Disposal Guidance:
-
Waste Characterization: Determine if the waste is contaminated.
-
Unused and Uncontaminated Product: If the material is unused and uncontaminated, recycling or reclamation may be possible. Consult with the manufacturer for recycling options or consider reclamation through methods like filtration or distillation.[4]
-
Contaminated Product or Waste: If the product is contaminated or is a waste residue, it must be treated as hazardous waste.
-
-
Waste Segregation and Storage:
-
Store chemical waste in its original or a compatible, properly labeled container.
-
Do not mix with other waste materials.
-
Keep containers tightly closed and store in a cool, dry, well-ventilated area.[1]
-
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[1][5]
-
Methods such as incineration or burial at an approved site are recommended for the final disposal of the residue.[4]
-
Empty containers should be recycled if possible, or disposed of in an authorized landfill.[4]
-
Never allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[4]
-
Quantitative Data and Classifications
The following table summarizes key hazard statements and disposal-related information for this compound.
| Parameter | Value / Statement | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][5] |
| Flash Point | 101 °C / 213.8 °F (closed cup) | [2][6] |
| Density | 1.05 g/mL at 20 °C | [2][6] |
| Storage Class | 10 - Combustible liquids | [6] |
Note: Experimental protocols for the determination of these values are not provided in the reviewed safety data sheets.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
